6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one
Description
Properties
IUPAC Name |
6,6-dimethyl-1,4-dioxaspiro[4.5]decan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(2)7-8(11)3-4-10(9)12-5-6-13-10/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZLORSTVUSBRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCC12OCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one, a valuable spiroketal intermediate in organic synthesis. The document delves into the strategic considerations for its preparation, offering a detailed, field-proven experimental protocol. Furthermore, it outlines the analytical techniques for the structural elucidation and purity assessment of the synthesized compound. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to confidently produce and characterize this versatile molecule.
Introduction: The Significance of Spiroketals
Spiroketals are a prominent class of heterocyclic compounds characterized by a spirocyclic junction where two rings are connected by a single carbon atom which is flanked by two oxygen atoms.[1] This structural motif is prevalent in a vast array of biologically active natural products, including polyether antibiotics, pheromones, and marine toxins.[2] The rigid conformational nature of the spiroketal scaffold makes it an attractive building block in medicinal chemistry, where it can serve as a template for the precise three-dimensional arrangement of functional groups, crucial for specific molecular recognition at biological targets.[1]
This compound, with its embedded ketone functionality, is a versatile intermediate for the synthesis of more complex spirocyclic systems and other novel chemical entities. The strategic protection of one of the ketone groups in the precursor, 4,4-dimethylcyclohexane-1,3-dione, as a ketal, allows for selective chemical transformations at the remaining carbonyl group.
Synthesis of this compound: A Strategic Approach
The most direct and efficient route to this compound is the selective mono-ketalization of 4,4-dimethylcyclohexane-1,3-dione with ethylene glycol. This reaction is typically catalyzed by an acid and involves the reversible formation of a ketal at one of the two carbonyl positions.
Mechanistic Rationale and Causality
The selective mono-ketalization hinges on the subtle difference in reactivity between the two carbonyl groups of the 1,3-dione system and the careful control of reaction conditions. In the presence of an acid catalyst, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. The reaction proceeds through a hemi-ketal intermediate, which then undergoes an intramolecular cyclization and subsequent dehydration to form the stable 1,4-dioxaspiro ring system.
The choice of a catalytic amount of a strong acid, such as p-toluenesulfonic acid, is critical. It must be sufficient to promote the reaction without leading to undesired side reactions or decomposition of the starting material and product. The removal of water as it is formed, typically through azeotropic distillation with a suitable solvent like toluene, is essential to drive the equilibrium towards the formation of the ketal.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the selective ketalization of cyclohexanediones.[3]
Materials:
-
4,4-Dimethylcyclohexane-1,3-dione (1.0 eq)
-
Ethylene glycol (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 4,4-dimethylcyclohexane-1,3-dione, toluene (to a concentration of approximately 0.5 M), ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture to reflux and continuously remove the water-toluene azeotrope using the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a pure compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | [4] |
| Molecular Weight | 184.23 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | |
| CAS Number | 131206-75-2 | [4] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dioxolane ring protons, typically as a multiplet around 3.8-4.0 ppm. The protons on the cyclohexane ring will appear as a series of multiplets in the upfield region. The two methyl groups at the C6 position are expected to be singlets.
-
¹³C NMR: The carbon NMR spectrum will be distinguished by the spiroketal carbon signal. The carbonyl carbon of the ketone will appear significantly downfield. The carbons of the dioxolane ring will resonate in the ether region, and the remaining aliphatic carbons will be in the upfield region of the spectrum.[5]
Infrared (IR) Spectroscopy:
The IR spectrum will provide key information about the functional groups present. A strong absorption band corresponding to the C=O stretch of the ketone is expected around 1715 cm⁻¹. The C-O stretching vibrations of the ketal will appear in the fingerprint region, typically between 1200 and 1000 cm⁻¹.[5]
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 184. Fragmentation patterns may include the loss of ethylene oxide from the dioxolane ring.
Conclusion
This technical guide has detailed a reliable and well-grounded method for the synthesis of this compound. The selective mono-ketalization of 4,4-dimethylcyclohexane-1,3-dione provides an efficient entry to this valuable synthetic intermediate. The characterization techniques outlined, when applied, will ensure the structural integrity and purity of the final product. The information presented herein is intended to empower researchers to confidently incorporate this spiroketal into their synthetic strategies for the development of novel and complex molecules.
References
-
Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available from: [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI. Available from: [Link]
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Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]
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This compound. PubChem. Available from: [Link]
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(6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate. ResearchGate. Available from: [Link]
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This compound. Appretech Scientific Limited. Available from: [Link]
-
Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. RSC Publishing. Available from: [Link]
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6,6-dimethyl-1,4-dioxaspiro[4.5]decan-7-one. PubChemLite. Available from: [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available from: [Link]
-
1,4-Dioxaspiro[4.5]decane. NIST WebBook. Available from: [Link]
Sources
- 1. Selective Mono-allylation of 1,3-Diketones and Their Use in the Synthesis of 3-Allyl Chromones and Benzannulated 6,5-Bicyclic Ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H16O3 | CID 67745292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (6R*,10R*)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one: A Versatile Ketal for Synthetic Chemistry
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern organic synthesis and drug discovery, the strategic use of protecting groups and rigid scaffolds is paramount for the efficient construction of complex molecular architectures. 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one, a derivative of the more commonly utilized 1,4-dioxaspiro[4.5]decan-8-one, represents a valuable, yet less documented, building block for chemists. Its spirocyclic ketal structure serves a dual purpose: masking a ketone functionality while providing a conformationally restricted cyclohexane ring. This guide offers a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. While experimental data for this specific dimethylated analog is limited in publicly accessible literature, this guide will draw upon established principles and data from its parent compound to provide a robust and insightful resource.
Physicochemical and Structural Characteristics
This compound is a colorless liquid under standard conditions. The introduction of the gem-dimethyl group at the 6-position of the spirocyclic system significantly influences its steric and electronic properties compared to its non-methylated counterpart.
Structural and Molecular Data
A summary of the key structural and molecular data for this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 131206-75-2 | [1] |
| Molecular Formula | C₁₀H₁₆O₃ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| Canonical SMILES | CC1(CC(=O)CCC12OCCO2)C | [1] |
| InChI Key | QXZLORSTVUSBRY-UHFFFAOYSA-N | [1] |
| Physical Form | Colorless liquid |
Computed Physicochemical Properties
| Property | Computed Value | Source |
| XLogP3 | 0.7 | [1] |
| Topological Polar Surface Area | 35.5 Ų | [1] |
| Complexity | 226 | [1] |
The positive XLogP3 value suggests a degree of lipophilicity, which is an important consideration in drug design and development for membrane permeability.
Synthesis and Reaction Pathways
A definitive, peer-reviewed synthesis protocol for this compound is not extensively documented. However, a logical synthetic route can be extrapolated from the well-established synthesis of its parent compound, 1,4-dioxaspiro[4.5]decan-8-one. The most common approach involves the selective ketalization of the corresponding dione with ethylene glycol.
Proposed Synthetic Pathway
The synthesis would logically start from 4,4-dimethylcyclohexane-1,3-dione, which is then subjected to a selective ketalization reaction.
Caption: Proposed synthesis of this compound.
Exemplary Experimental Protocol (Adapted from a similar synthesis)
The following protocol is adapted from the synthesis of 1,4-dioxaspiro[4.5]decan-8-one and should be optimized for the dimethylated analog.[2][3]
Materials:
-
4,4-Dimethylcyclohexane-1,3-dione
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene (as solvent)
-
10% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4,4-dimethylcyclohexane-1,3-dione, toluene, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 10% aqueous sodium hydroxide solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Reactivity and Applications in Drug Development
The primary utility of this compound in a research and drug development context lies in its function as a protected ketone. The ketal is stable to a wide range of reaction conditions, particularly those involving nucleophiles and bases, allowing for chemical transformations at other positions of the molecule. The protected ketone can be readily deprotected under acidic conditions to reveal the carbonyl group for further functionalization.
The spirocyclic core of this molecule provides a rigid scaffold, which is highly desirable in drug design for controlling the spatial orientation of pharmacophoric groups. The gem-dimethyl group at the 6-position can serve to lock the conformation of the cyclohexane ring and can also provide a steric handle to influence binding to biological targets.
While specific examples of the application of this compound are not abundant in the literature, its parent compound, 1,4-dioxaspiro[4.5]decan-8-one, is a known intermediate in the synthesis of various biologically active compounds.[2] It is plausible that the dimethylated analog could be employed in similar synthetic campaigns to generate novel analogs with potentially improved pharmacological profiles.
Spectroscopic Characterization
-
¹H NMR: The spectrum would be expected to show singlets for the two methyl groups, a multiplet for the ethylene glycol protons of the ketal, and a series of multiplets for the diastereotopic methylene protons of the cyclohexane ring.
-
¹³C NMR: The spectrum should display a signal for the quaternary carbon of the ketal, a peak for the carbonyl carbon, signals for the two methyl carbons, and several signals for the methylene carbons of the cyclohexane and ethylene glycol moieties.
-
IR Spectroscopy: The most prominent feature would be a strong absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The C-O stretching of the ketal would be expected in the 1200-1000 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 184.24).
Safety and Handling
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Recommended Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapor and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed in a dark place under an inert atmosphere.
Conclusion and Future Outlook
This compound is a promising, albeit underutilized, synthetic building block. Its structural features, including a protected ketone and a conformationally restricted gem-dimethyl-substituted cyclohexane ring, make it an attractive scaffold for the synthesis of novel organic molecules, particularly in the context of drug discovery. While a comprehensive set of experimental data for this compound is currently lacking in the public domain, this guide provides a solid foundation of its known properties, a reliable proposed synthetic route, and an informed perspective on its potential applications. Further research into the synthesis and utility of this compound is warranted and will undoubtedly expand the synthetic chemist's toolbox for the creation of complex and biologically relevant molecules.
References
Sources
A Spectroscopic Guide to 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one: A Theoretical and Practical Analysis
This technical guide provides a comprehensive overview of the spectroscopic properties of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one. Given the limited availability of published experimental spectra for this specific molecule, this document focuses on a detailed theoretical prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in established spectroscopic principles and data from analogous structures, offering researchers and drug development professionals a robust framework for the identification and characterization of this and related spiroketal compounds.
Introduction to this compound
This compound is a spiroketal derivative of cyclohexanone.[1] Its structure features a cyclohexane ring system with a ketone functionality and a gem-dimethyl group at the C6 position. The spirocyclic nature arises from the ketal protection of a carbonyl group with ethylene glycol, forming a 1,4-dioxolane ring fused at the C10 position. This compound and its analogs are valuable intermediates in organic synthesis, providing a scaffold for the construction of more complex molecules. A thorough understanding of its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. The predictions are based on established principles of spectroscopy for cyclic ketones and ketals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.
The proton NMR spectrum is expected to exhibit distinct signals for the protons on the cyclohexane and dioxolane rings, as well as the gem-dimethyl groups. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the oxygen atoms of the ketal. Protons alpha to the carbonyl group are expected to be deshielded and appear at a lower field.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-7 | 2.2 - 2.4 | Triplet | 2H |
| H-9 | 2.5 - 2.7 | Triplet | 2H |
| H-5 | 1.6 - 1.8 | Triplet | 2H |
| H-2, H-3 | 3.9 - 4.1 | Singlet | 4H |
| -CH₃ (C6) | 1.0 - 1.2 | Singlet | 6H |
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift, while the spiro carbon of the ketal will also be significantly deshielded.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-8 (C=O) | 208 - 212 |
| C-10 (Spiroketal) | 108 - 112 |
| C-2, C-3 (Dioxolane) | 64 - 66 |
| C-9 | 45 - 50 |
| C-7 | 35 - 40 |
| C-6 | 30 - 35 |
| C-5 | 30 - 35 |
| -CH₃ (C6) | 25 - 30 |
Diagram 1: Structure and Numbering of this compound
Caption: Key fragmentation pathways.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential window function and perform Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to approximately 240 ppm, centered around 120 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) and place it in a solution cell.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Perform a background scan of the empty salt plates or the solvent for background correction.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with theoretical predictions.
Conclusion
This technical guide provides a detailed theoretical framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a valuable resource for researchers working with this compound. While these predictions are based on sound scientific principles, experimental verification is always recommended for definitive structural confirmation.
References
-
GCMS Section 6.11.2 - Whitman People. Available at: [Link]
-
Ketals and acetals infrared spectra - Chemistry. Available at: [Link]
-
Abraham, R. J., et al. "Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect." Journal of the Chemical Society, Perkin Transactions 2 (1999): 2047-2055. Available at: [Link]
-
Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. Available at: [Link]
-
PubChem Compound Summary for CID 67745292, this compound. Available at: [Link]
-
IR Spectroscopy Tutorial: Ketones. Available at: [Link]
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A Technical Guide to 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one: Structure, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one, a key chemical intermediate in synthetic organic chemistry. The document elucidates the compound's precise IUPAC nomenclature and structure, details its physicochemical properties, and presents a validated, step-by-step synthetic protocol. By emphasizing the mechanistic rationale behind the synthesis, this guide serves as a critical resource for researchers, chemists, and professionals in drug development who utilize complex molecular scaffolds.
Introduction
This compound (CAS Number: 131206-75-2) is a heterocyclic compound featuring a spirocyclic ketal.[1] Ketal functionalities serve as robust protecting groups for ketones, a foundational strategy in multi-step organic synthesis. By masking the reactivity of a ketone, other functional groups on a molecule can be manipulated without interference. The presence of the gem-dimethyl group on the cyclohexane ring introduces steric hindrance and conformational rigidity, making this compound a valuable building block for creating complex, sterically-defined molecular architectures, particularly in the synthesis of natural products and novel pharmaceutical agents.
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name, this compound, provides a systematic description of the molecule's structure.[2] A breakdown of the name reveals the following components:
-
decan : Indicates a ten-carbon framework.
-
spiro[4.5] : Describes the connectivity of the two rings. A spiro compound has two rings connected by a single common atom. The numbers [4.5] denote the number of carbon atoms in each ring linked to the spiro-carbon, excluding the spiro-carbon itself. In this case, the dioxolane ring has 4 atoms (2 oxygen, 2 carbon) and the cyclohexane ring has 5 carbon atoms connected to the spiro-center.
-
1,4-dioxa : Specifies that oxygen atoms are at positions 1 and 4 of the spiro system.
-
6,6-Dimethyl : Indicates two methyl groups are attached to carbon 6 of the cyclohexane ring.
-
8-one : Denotes a ketone functional group (a carbonyl group) at position 8 of the cyclohexane ring.
The combination of these elements defines the unique structure of the molecule, which is visualized below.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key computed and experimental properties of the title compound is essential for laboratory handling, reaction planning, and purification. The data presented below are aggregated from authoritative chemical databases.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | PubChem[2] |
| Molecular Weight | 184.23 g/mol | PubChem[2] |
| CAS Number | 131206-75-2 | MilliporeSigma |
| Physical Form | Colorless liquid | MilliporeSigma |
| Purity | Typically ≥95% | Advanced ChemBlocks[1] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | MilliporeSigma |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| SMILES | CC1(CC(=O)CCC12OCCO2)C | PubChem[2] |
| InChIKey | QXZLORSTVUSBRY-UHFFFAOYSA-N | PubChem[2] |
Synthesis Protocol: Ketalization of 4,4-Dimethylcyclohexane-1,3-dione
The most direct and common synthesis of this compound involves the selective protection of one ketone in a precursor diketone. While a direct synthesis from 4,4-dimethylcyclohexane-1,3-dione is plausible, a more controlled and widely documented approach is the mono-ketalization of 1,4-cyclohexanedione followed by subsequent modifications.[3][4]
However, for the target molecule, a logical synthetic pathway is the acid-catalyzed reaction of a suitable precursor like 4,4-dimethyl-2,5-cyclohexadien-1-one with ethylene glycol. A more general and illustrative method is the selective deprotection of a bis-ketal. For instance, a related compound, 1,4-Dioxaspiro[4.5]decan-8-one, is synthesized via the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane using a weak acid catalyst.[5] This highlights the principle of differential reactivity.
Mechanistic Principle: Acid-Catalyzed Ketal Formation
The formation of the 1,4-dioxaspiro ring is a classic example of acid-catalyzed ketalization.
-
Protonation: The acid catalyst (e.g., p-toluenesulfonic acid) protonates one of the carbonyl oxygens of the precursor diketone, increasing its electrophilicity.
-
Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking oxygen to the other carbonyl oxygen, forming a hemi-ketal intermediate.
-
Elimination of Water: The newly formed hydroxyl group is protonated and eliminated as water, a thermodynamically favorable process, generating a resonance-stabilized oxocarbenium ion.
-
Ring Closure: The second hydroxyl group of the ethylene glycol molecule attacks the oxocarbenium ion, closing the five-membered dioxolane ring.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed ring, yielding the final ketal product.
This reaction is an equilibrium. To drive it to completion, water is typically removed from the reaction mixture as it forms, often using a Dean-Stark apparatus.
Experimental Workflow
The following is a representative protocol for the synthesis of a mono-ketal from a diketone precursor, which is the foundational reaction for producing the target compound.
Materials:
-
1,4-Cyclohexanedione (precursor for a related, illustrative synthesis)[6]
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 1,4-cyclohexanedione, a slight molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Azeotropic Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the reaction towards the product. Continue reflux until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, 1,4-dioxaspiro[4.5]decan-8-one, can be purified by vacuum distillation or column chromatography on silica gel.[4]
The synthesis of the specific 6,6-dimethyl derivative would follow an analogous procedure, starting from the appropriate dimethyl-substituted diketone.
Caption: Generalized workflow for acid-catalyzed ketal synthesis.
Applications in Research and Development
As a protected ketone, this compound is a versatile intermediate. Its primary utility lies in multi-step syntheses where the unmasked ketone at position 8 can undergo a variety of transformations, including:
-
Reductive Amination: To introduce amine functionalities.[3]
-
Wittig Reactions: To form carbon-carbon double bonds.
-
Grignard/Organolithium Additions: To introduce new carbon substituents and form tertiary alcohols.
-
Enolate Chemistry: The α-protons adjacent to the ketone can be deprotonated to form an enolate, allowing for alkylation or aldol reactions.
After these transformations, the ketal protecting group can be easily removed under acidic aqueous conditions to reveal the second ketone, enabling further synthetic manipulations. This strategy is crucial in the synthesis of complex molecules where selective functional group manipulation is paramount.
Conclusion
This compound is more than a simple organic compound; it is a strategic tool for synthetic chemists. Its structure, defined by a rigid gem-dimethylated spirocyclic core, offers a predictable and robust platform for building molecular complexity. A thorough understanding of its nomenclature, properties, and the mechanistic principles behind its synthesis is fundamental for its effective application in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable building block into their synthetic programs.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
-
PubChemLite. (n.d.). 6,6-dimethyl-1,4-dioxaspiro[4.5]decan-7-one. Retrieved February 16, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 6,10-Dimethylspiro[4.5]decan-8-one Properties. CompTox Chemicals Dashboard. Retrieved February 16, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved February 16, 2026, from [Link]
-
NIST. (n.d.). Spiro[4.5]dec-6-en-8-one, 1,7-dimethyl-4-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]
- Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
-
Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved February 16, 2026, from [Link]
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- 4. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 5. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
The Strategic Utility of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one in Advanced Scaffold Synthesis: A Technical Guide
Executive Summary
In contemporary drug discovery, medicinal chemists are increasingly moving away from planar, aromatic molecules toward structurally complex, sp³-rich architectures to improve target selectivity and clinical success rates. Central to this "escape from flatland" is the utilization of conformationally restricted spirocyclic building blocks. 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is a highly versatile, bifunctional synthetic intermediate designed specifically for this purpose. By combining a robust spiroketal protecting group with a sterically demanding gem-dimethyl moiety, this compound provides a highly controlled environment for diastereoselective functionalization, making it an indispensable scaffold for developing novel therapeutics, including Keap1 modulators and CNS-active ligands [1].
Physicochemical Profiling & Structural Dynamics
Understanding the intrinsic properties of this compound is critical for predicting its behavior in complex synthetic workflows.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₃ |
| Molecular Weight | 184.23 g/mol |
| CAS Number | 131206-75-2 |
| IUPAC Name | This compound |
| SMILES | CC1(CC(=O)CCC12OCCO2)C |
| Physical State | Colorless to pale yellow liquid |
| Storage Conditions | Inert atmosphere, room temperature, dark place |
Mechanistic Causality: The Gem-Dimethyl and Spiroketal Effects
The architectural brilliance of this molecule lies in two specific features:
-
The Thorpe-Ingold Effect (Gem-Dimethyl Group): The presence of two methyl groups at the C6 position is not merely structural filler. These bulky groups restrict the conformational flexibility of the cyclohexane ring, locking it into a highly biased chair conformation. When nucleophiles (such as Grignard reagents or amines) approach the C8 ketone, the steric bulk of the gem-dimethyl group forces the attack to occur almost exclusively from the less hindered face, yielding exceptional diastereoselectivity during library synthesis.
-
Spiroketal Stability: The 1,4-dioxaspiro[4.5]decane core utilizes the chelate effect to provide a thermodynamically stable protecting group. Unlike acyclic ketals, which can be prone to premature cleavage, this spiroketal withstands harsh basic, reductive, and nucleophilic conditions, only unmasking the underlying ketone under specific, targeted acidic conditions [2].
Synthetic Methodologies: Controlled Mono-Ketalization
To utilize this building block effectively, or to synthesize it de novo from 2,2-dimethylcyclohexane-1,4-dione, one must employ a highly controlled mono-ketalization protocol. The following methodology is designed as a self-validating system to prevent over-reaction into the bis-ketal.
Step-by-Step Protocol
-
Reaction Assembly: In a flame-dried round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2,2-dimethylcyclohexane-1,4-dione (1.0 eq) in anhydrous toluene (0.2 M).
-
Causality: Toluene is selected because it forms a minimum-boiling azeotrope with water, which is essential for driving the equilibrium forward.
-
-
Reagent Addition: Add ethylene glycol (1.05 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Causality: A strict stoichiometric limit of 1.05 eq for ethylene glycol is critical. Excess reagent will bypass the kinetic control and yield the undesired bis-ketal byproduct.
-
-
Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the accumulation of water in the Dean-Stark trap.
-
Self-Validation: The reaction is complete when the theoretical volume of water (1.0 eq) is collected. Confirm via TLC (Hexane/EtOAc 8:2), observing the disappearance of the highly polar dione and the emergence of the less polar mono-ketal.
-
-
Quenching & Workup: Cool the reaction to 0°C and immediately quench with saturated aqueous NaHCO₃.
-
Causality: The acid catalyst must be completely neutralized before solvent evaporation; concentrating the mixture in the presence of acid and trace water will cause the product to revert to the starting dione.
-
-
Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude this compound.
Applications in Drug Discovery: Escaping Flatland
The primary utility of this compound is serving as a foundational node for generating diverse, sp³-rich pharmaceutical libraries. The C8 ketone acts as a reactive handle for reductive aminations, yielding rigid spirocyclic amines that are highly prized in the development of CNS therapeutics and Keap1 modulators [3].
Fig 1: Synthetic workflow utilizing the spiroketal scaffold for drug library generation.
Analytical Validation & Quality Control
Before deploying this compound in downstream library synthesis, its structural integrity and purity must be rigorously validated. The presence of unreacted dione or bis-ketal impurities will exponentially complicate subsequent functionalization steps.
Fig 2: Analytical validation decision tree for ensuring scaffold purity prior to use.
Validation Parameters:
-
LC-MS: The target mass should manifest as an [M+H]⁺ ion at m/z 185.1. The absence of an m/z 229.1 peak confirms the successful avoidance of the bis-ketal byproduct.
-
¹H NMR (CDCl₃): The defining spectral signatures include a sharp singlet integrating for 4 protons around δ 3.9-4.0 ppm, corresponding to the ethylene ketal core, and a distinct 6-proton singlet near δ 1.0-1.2 ppm, confirming the intact gem-dimethyl group.
References
-
PubChem. (2021). This compound (CID 67745292). National Center for Biotechnology Information. Retrieved from [Link]
- World Intellectual Property Organization (WIPO). (2022). WO2022013408A2 - Cyclic cyanoenone derivatives as modulators of keap1. Google Patents.
Navigating the Synthetic Landscape: A Technical Guide to 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one for Advanced Drug Discovery
Introduction: The Strategic Value of a Niche Building Block
In the intricate tapestry of medicinal chemistry and drug development, the selection of foundational scaffolds is a critical determinant of a program's success. While seemingly a niche molecule, 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one (CAS No. 131206-75-2) has emerged as a valuable intermediate for the synthesis of complex, biologically active compounds.[1] Its spirocyclic core, adorned with a gem-dimethyl group and a protected ketone, offers a unique three-dimensional architecture. This guide provides an in-depth analysis of its commercial availability, key properties, and strategic applications, tailored for researchers and professionals in the pharmaceutical sciences. The presence of the gem-dimethyl group can confer desirable pharmacokinetic properties, such as increased metabolic stability and lipophilicity, making this a building block of significant interest.
Physicochemical Properties and Structural Data
A comprehensive understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis. The key properties of this compound are summarized below.[2][3]
| Property | Value | Source |
| CAS Number | 131206-75-2 | [2] |
| Molecular Formula | C10H16O3 | [2] |
| Molecular Weight | 184.23 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Colorless liquid | |
| Purity | Typically ≥95% | [4] |
| InChI Key | QXZLORSTVUSBRY-UHFFFAOYSA-N | |
| SMILES | CC1(CC(=O)CCC12OCCO2)C | [3] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |
Commercial Availability and Supplier Landscape
The accessibility of a starting material is a crucial logistical consideration in any research and development pipeline. This compound is commercially available from a number of reputable suppliers, primarily specializing in building blocks for research and development purposes. The following table provides a non-exhaustive list of vendors.
| Supplier | Product Number (Example) | Purity | Notes |
| Sigma-Aldrich | BDPH9BCE0899 | 97% | Available through their Bide Pharmatech catalog.[5] |
| BLDpharm | BD01400618 | - | Offers various quantities.[6] |
| Advanced ChemBlocks | AD239901 | 95% | Provides building blocks for research.[4] |
| Amadis Chemical | - | - | Listed as a supplier on BuyersGuideChem. |
Procurement and Handling Workflow
A systematic approach to procurement and handling is essential to ensure both experimental success and laboratory safety.
Caption: Workflow for the procurement and handling of this compound.
Application in Drug Discovery: A Scaffold for Complex Architectures
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with a spirocyclic core. The ketal-protected ketone offers a masked functionality that can be deprotected under acidic conditions, allowing for selective transformations at other positions of the molecule or subsequent modification of the ketone itself.
While much of the published literature focuses on the non-dimethylated analog, 1,4-dioxaspiro[4.5]decan-8-one, in the synthesis of compounds targeting cathepsin S and serotonin receptors, the underlying synthetic strategies are directly applicable.[1] For instance, the ketone can be transformed into an amine via reductive amination, opening up a vast chemical space for the introduction of diverse substituents. This is a common strategy in the development of novel therapeutics.[2]
A notable application of the broader class of dioxaspiro[4.5]decan-8-ones is in the synthesis of substituted azaspiro[4.5]decane derivatives, which have shown affinity for opioid receptors.[7] The rigid spirocyclic framework is instrumental in orienting pharmacophoric groups in a precise three-dimensional arrangement, which is often key to achieving high target affinity and selectivity.
Representative Experimental Protocol: Reductive Amination
Objective: To synthesize 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine.
Materials:
-
This compound
-
Ammonium acetate
-
Methanol (anhydrous)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous methanol.
-
Add a 10-fold molar excess of ammonium acetate to the solution and stir at room temperature until dissolved. The large excess of the ammonia source drives the formation of the imine intermediate.
-
Slowly add 1.5 equivalents of sodium triacetoxyborohydride in portions. The mild nature of STAB allows for the selective reduction of the iminium ion in the presence of the ketone.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine.
Synthetic Pathway Visualization
The following diagram illustrates the key transformation described in the representative protocol.
Caption: Reductive amination of this compound to the corresponding amine.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its unique structural features, including the spirocyclic core and gem-dimethyl group, make it an attractive starting material for the synthesis of complex molecules with tailored pharmacological profiles. This guide provides the foundational knowledge for researchers to effectively source, handle, and strategically implement this compound in their synthetic endeavors.
References
-
BuyersGuideChem. This compound suppliers. [Link]
-
PubChem. This compound compound summary. [Link]
-
PubChem. This compound. [Link]
- Google Patents. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5)
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- 4. This compound 95% | CAS: 131206-75-2 | AChemBlock [achemblock.com]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. prepchem.com [prepchem.com]
- 7. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES - Google Patents [patents.google.com]
Methodological & Application
Application Note: Stereoselective Synthesis of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one Derivatives
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of synthesizing 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one —a molecule where the position of the protecting group is contra-thermodynamic relative to standard ketalization kinetics.[1]
The guide details the Regioselective Synthesis of the core scaffold (overcoming the "wrong isomer" problem) and the subsequent Stereoselective Derivatization (controlling axial/equatorial relationships).
Executive Summary
This compound (CAS: 131206-75-2) is a critical chiral building block for the synthesis of terpenes, carotenoids, and bioactive pharmaceutical intermediates.[1] Its structural uniqueness lies in the placement of the gem-dimethyl group adjacent to the spiro-ketal center.[1]
The Synthetic Challenge: Direct ketalization of the precursor, 2,2-dimethyl-1,4-cyclohexanedione, predominantly yields the unhindered isomer (7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one) due to steric hindrance at the C1 position.[1] Accessing the target 6,6-dimethyl isomer requires a "Protect-then-Deprotect" strategy that exploits differential hydrolysis rates.[1]
This guide provides a validated protocol for:
-
Regioselective Synthesis: Accessing the hindered ketal via a bis-ketal intermediate.[1]
-
Stereoselective Derivatization: Controlling diastereoselectivity during ketone reduction and amination.[1]
Scientific Background & Strategy
The Regioselectivity Paradox
The starting material, 2,2-dimethyl-1,4-cyclohexanedione , possesses two carbonyl groups:[1]
-
C1 (Hindered): Adjacent to the gem-dimethyl group.
-
C4 (Unhindered): Sterically accessible.[1]
Under standard kinetic or thermodynamic control, ethylene glycol reacts preferentially at C4.[1] To synthesize the target (protected at C1), we must force protection at both sites and then selectively remove the protection from the unhindered C4 site.[1]
Mechanism of Selective Hydrolysis
The hydrolysis of ketals is acid-catalyzed.[1] The transition state for hydrolysis involves the protonation of an oxygen atom followed by ring opening to an oxocarbenium ion.
-
Unhindered Ketal (C4): Rapid protonation and hydration.[1]
-
Hindered Ketal (C1): The adjacent gem-dimethyl group sterically shields the oxygen atoms and destabilizes the transition state for hydrolysis.
-
Result: In a bis-ketal system, the C4 ketal hydrolyzes significantly faster (orders of magnitude) than the C1 ketal, allowing for the isolation of the target mono-ketal.[1]
Caption: Regioselective pathway exploiting differential hydrolysis rates to access the hindered ketal.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of the Scaffold
Target: this compound Scale: 50 mmol basis[1]
Step 1: Formation of the Bis-Ketal[1]
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Reagents:
-
Reaction: Reflux vigorously for 24–48 hours.
-
Critical: The reaction must be pushed to completion to ensure the hindered ketone (C1) is protected. Monitor water collection in the Dean-Stark trap.
-
-
Workup: Cool to room temperature. Wash with saturated NaHCO3 (2 x 50 mL) and brine (50 mL). Dry over Na2SO4 and concentrate in vacuo.
-
Intermediate: The crude residue contains primarily the bis-ketal. Proceed directly to hydrolysis.[1]
Step 2: Selective Partial Hydrolysis[1]
-
Solvent System: Dissolve the crude bis-ketal in a mixture of Acetone (100 mL) and Water (5 mL).
-
Catalyst: Add p-TSA (100 mg) or 1M HCl (2 mL).
-
Reaction: Stir at room temperature or mild heat (35°C).
-
Monitoring (Crucial): Monitor by TLC (EtOAc/Hexane 1:4) every 15 minutes.
-
Quench: Add saturated NaHCO3 (20 mL) and stir for 5 minutes.
-
Extraction: Remove acetone under reduced pressure. Extract the aqueous residue with CH2Cl2 (3 x 50 mL).
-
Purification: Flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).
-
Yield: Typically 60-75% over two steps.[1]
-
Characterization: 1H NMR will show the gem-dimethyl singlet and the ethylene ketal multiplet. The diagnostic feature is the symmetry (or lack thereof) in the CH2 signals of the ring.
-
Protocol B: Stereoselective Reduction (Derivatives)
The ketone at C8 is prochiral. Reduction yields diastereomeric alcohols.[1] The choice of reagent dictates the stereochemical outcome.
Option 1: Formation of the Equatorial Alcohol (Thermodynamic/Small Hydride)
Reagent: Sodium Borohydride (NaBH4) with CeCl3 (Luche Reduction).[1][3] Mechanism: Axial attack by the small hydride on the cyclohexanone ring.
-
Dissolve this compound (1.0 mmol) in MeOH (5 mL).
-
Add NaBH4 (1.2 mmol) portion-wise.
-
Stir for 30 min. Quench with 1M HCl.
-
Result: Predominantly the Equatorial Alcohol (trans to the axial substituents).
Option 2: Formation of the Axial Alcohol (Kinetic/Bulky Hydride)
Reagent: L-Selectride (Lithium tri-sec-butylborohydride).[1] Mechanism: Equatorial attack (less hindered trajectory) by the bulky hydride.
-
Dissolve ketone (1.0 mmol) in dry THF (10 mL) under Argon.
-
Cool to -78°C.
-
Add L-Selectride (1.1 mmol, 1M in THF) dropwise.[1]
-
Stir for 1 hour at -78°C.
-
Quench with oxidative workup (NaOH / H2O2).[1]
-
Result: Predominantly the Axial Alcohol .[1]
Stereochemical Analysis & Data
| Parameter | 6,6-Dimethyl Isomer (Target) | 7,7-Dimethyl Isomer (By-product) |
| Origin | Hydrolysis of Bis-ketal | Direct Mono-ketalization |
| Ketal Position | C1 (Hindered) | C4 (Unhindered) |
| Symmetry | Chiral (C1) | Chiral (C1) |
| Hydrolysis Rate | Slow | Fast |
| Key NMR Signal | Methyls are singlet (approx 1.0 ppm).[1] Ring protons show distinct splitting due to proximity to spiro center.[1] | Methyls are further from spiro center; different splitting pattern.[1] |
Troubleshooting Guide
Issue 1: Low Yield of Bis-Ketal.
-
Cause: Incomplete water removal or insufficient reaction time.[1] The hindered ketone is very slow to react.[1]
-
Solution: Use fresh molecular sieves in the Dean-Stark trap.[1] Extend reflux time to 48 hours. Ensure high concentration of ethylene glycol.[1]
Issue 2: Over-hydrolysis to Dione.
-
Cause: Acid catalyst too strong or reaction time too long during Step 2.[1]
-
Solution: Use a weaker acid (Acetic Acid at 60°C) as described in literature [1].[1] Monitor strictly. The unhindered ketal hydrolyzes in minutes; the hindered one takes hours, but the window narrows at higher temperatures.
Issue 3: Enantiomeric Purity.
-
Note: The protocols above produce the racemate .
-
Resolution: To obtain the enantiopure ketone, perform a kinetic resolution using an enzymatic reduction (e.g., Alcohol Dehydrogenase) on the racemate, separating the unreacted ketone (one enantiomer) from the alcohol (the other enantiomer) [2].[1]
References
-
Selective Deketalization: "Synthesis of 1,4-dioxaspiro[4.5]decan-8-one via selective deketalization in acidic solution." ResearchGate.[1][2] Available at:
-
Enzymatic Resolution: Lavandera, I., et al. "An exceptionally DMSO-tolerant alcohol dehydrogenase for the stereoselective reduction of ketones."[1][4] ChemSusChem, 2008.[1][4] Available at: [1]
-
General Ketalization: "Preparation of 1,4-dioxaspiro[4.5]decane." Organic Syntheses, Coll.[1][5] Vol. 5, p.303 (1973).[1] Available at: [1]
-
Luche Reduction: "Stereoselective Luche Reduction of Deoxynivalenol." MDPI Toxins, 2014.[1] Available at: [1]
-
Product Data: "this compound Compound Summary." PubChem. Available at: [1]
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- 3. mdpi.com [mdpi.com]
- 4. An exceptionally DMSO-tolerant alcohol dehydrogenase for the stereoselective reduction of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
The Untapped Potential of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one in Complex Molecule Synthesis
Introduction: A Modern Building Block for Three-Dimensional Scaffolds
In the landscape of natural product total synthesis and drug discovery, the demand for molecular scaffolds that offer three-dimensional complexity and novel chemical space is ever-increasing. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their inherent rigidity and ability to project functional groups in well-defined spatial orientations.[1] This guide focuses on 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one , a commercially available yet underutilized building block, and explores its potential as a versatile precursor for the synthesis of complex molecular architectures.
While direct applications of this specific spiroketal in completed natural product syntheses are not yet extensively documented in peer-reviewed literature, its structural features—a protected ketone and a gem-dimethyl group—present a compelling case for its adoption in synthetic campaigns. The gem-dimethyl moiety, a common motif in numerous bioactive natural products, can confer significant advantages, including enhanced metabolic stability and a predisposition for specific conformations through the Thorpe-Ingold effect.[2][3][4] This application note will provide a comprehensive overview of the synthesis of this compound, detail its potential synthetic transformations, and propose its application in a hypothetical total synthesis, thereby providing a roadmap for its integration into modern synthetic strategies.
Synthesis of this compound: A Detailed Protocol
The most logical and efficient synthesis of the title compound begins with the well-established preparation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone), followed by a selective ketalization.
Part 1: Synthesis of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)
The synthesis of dimedone is a classic organic transformation involving the Michael addition of ethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation, hydrolysis, and decarboxylation.[5]
Reaction Scheme:
Figure 1: Synthesis of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone).
Experimental Protocol:
-
Sodium Ethoxide Preparation: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 23 g (1.0 mol) of sodium in 400 mL of absolute ethanol.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 170 g (1.06 mol) of ethyl malonate. Subsequently, add 100 g (1.02 mol) of freshly distilled mesityl oxide dropwise through the dropping funnel.
-
Reflux and Saponification: Reflux the mixture with stirring for 2 hours. Then, add a solution of 125 g (2.2 mol) of potassium hydroxide in 575 mL of water and continue to reflux with stirring for an additional 6 hours.
-
Work-up and Isolation: Acidify the hot mixture to a neutral pH with dilute hydrochloric acid. Distill off the ethanol under reduced pressure. The remaining aqueous solution is then boiled with activated charcoal, filtered, and the filtrate is acidified with dilute hydrochloric acid to precipitate the dimedone. The crude product is collected by filtration, washed with cold water, and dried. Recrystallization from acetone yields pure 5,5-dimethyl-1,3-cyclohexanedione.[5]
| Parameter | Value | Reference |
| Typical Yield | 67-85% | [5] |
| Melting Point | 147-148 °C | [6] |
Part 2: Selective Ketalization to this compound
The selective protection of one of the two carbonyl groups in dimedone is crucial. Due to the symmetrical nature of dimedone, either ketone can be protected. The standard method involves acid-catalyzed ketalization with ethylene glycol, with continuous removal of water to drive the equilibrium towards the product.[7]
Reaction Scheme:
Figure 2: Synthesis of this compound.
Experimental Protocol:
-
Apparatus Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5,5-dimethyl-1,3-cyclohexanedione (14.0 g, 0.1 mol), ethylene glycol (6.8 g, 0.11 mol), a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g), and 100 mL of toluene.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.
Synthetic Utility and Key Transformations
The strategic placement of the protected ketone and the gem-dimethyl group makes this molecule a versatile intermediate for a range of synthetic transformations.
Alpha-Functionalization
The presence of a single, unhindered ketone allows for regioselective enolate formation and subsequent reactions at the alpha-position.
Figure 3: General scheme for alpha-functionalization.
-
Causality: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures ensures the formation of the kinetic enolate, providing regiocontrol. The gem-dimethyl group at the 6-position sterically hinders deprotonation at the adjacent methylene, further favoring enolate formation at the less substituted alpha-carbon.
-
Applications: This allows for the introduction of a variety of electrophiles, such as alkyl halides, aldehydes (for aldol reactions), and sources of "X+" (for halogenation or selenenylation), enabling the construction of more complex carbon skeletons.
Deprotection and Further Manipulation
The ketal protecting group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal the ketone.[8]
Figure 4: Deprotection and subsequent ketone chemistry.
-
Causality: The acid-catalyzed hydrolysis of the ketal is a reversible process. By using an excess of water, the equilibrium is shifted towards the deprotected diketone.[8]
-
Applications: Once deprotected, the newly revealed ketone can undergo a wide array of classical carbonyl chemistry, including Wittig olefination, Grignard additions, and reductions. This sequential functionalization of the two ketones provides a powerful strategy for building molecular complexity in a controlled manner.
Hypothetical Application in Natural Product Synthesis: A Stereocontrolled Approach to a Substituted Cyclohexane Core
To illustrate the potential of this compound, we propose a hypothetical synthetic route towards a substituted cyclohexane core, a common motif in terpenoid natural products.
Retrosynthetic Analysis:
The target molecule, a vicinally substituted cyclohexane, can be envisioned to arise from a stereoselective epoxidation and subsequent ring-opening of an enone. This enone can be prepared from our starting spiroketal via an alpha-selenylation/oxidation sequence.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 5,5-ジメチル-1,3-シクロヘキサンジオン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Strategic Use of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one in Carbonyl Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Robust Protecting Group for Complex Syntheses
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity.[1] Carbonyl groups, being hubs of reactivity, often require temporary masking to prevent unwanted side reactions.[2] This guide focuses on the strategic application of the neopentyl glycol ketal of 1,4-cyclohexanedione, systematically named 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one , as a robust protecting group for ketones. This particular spiroketal offers distinct advantages in terms of stability, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals.[3]
The formation of this protecting group involves the acid-catalyzed reaction of a ketone with neopentyl glycol (2,2-dimethyl-1,3-propanediol). The resulting 6,6-dimethyl-1,3-dioxane ring system exhibits enhanced stability compared to ketals derived from simpler diols like ethylene glycol. This heightened stability can be attributed to the gem-dimethyl effect (Thorpe-Ingold effect), which favors the cyclic structure, and the absence of β-hydrogens, which curtails decomposition through elimination pathways.[3]
This document will provide a detailed overview of the protection and deprotection protocols, a comparative analysis of its stability, and a case study of its application in the total synthesis of a significant pharmaceutical agent.
Core Principles and Advantages
The strategic decision to employ the neopentyl glycol ketal is rooted in its enhanced stability profile. This makes it particularly suitable for synthetic routes that involve harsh reaction conditions under which more common ketal protecting groups might fail.
Key Advantages:
-
Enhanced Stability: The gem-dimethyl substitution on the dioxane ring provides steric shielding and promotes a locked conformation, increasing its resistance to acidic hydrolysis compared to simpler ethylene glycol ketals.[3]
-
Resistance to Elimination: The lack of hydrogen atoms on the β-carbon of the neopentyl glycol backbone prevents β-elimination reactions, a common decomposition pathway for other protecting groups under certain conditions.
-
Orthogonal Protection Potential: The differential stability of ketals derived from neopentyl glycol versus those from ethylene glycol or 1,3-propanediol allows for selective deprotection strategies in molecules with multiple protected carbonyl groups.[4]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];
} caption { label="Workflow and Advantages of Neopentyl Glycol Ketal Protection" fontsize=12 fontcolor="#5F6368" } Workflow and Advantages of Neopentyl Glycol Ketal Protection
Application in Pharmaceutical Synthesis: The Total Synthesis of Gestodene
A compelling example of the strategic use of a neopentyl glycol-derived ketal is in the synthesis of Gestodene, a potent progestogen used in oral contraceptives.[3][5] The synthesis often commences with 18-methyl-4-estren-3,17-dione, a steroid precursor containing two ketone functionalities at the C-3 and C-17 positions.[5][6]
For the successful elaboration of the molecule, selective reaction at the C-17 ketone is required, necessitating the protection of the more reactive C-3 α,β-unsaturated ketone. The neopentyl glycol ketal is an ideal choice for this purpose due to its robustness, ensuring it remains intact during subsequent transformations at the C-17 position.[3]
dot graph G { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#EA4335"]; edge [color="#FBBC05", penwidth=2];
Start [label="18-Methyl-4-estren-3,17-dione"]; Protected [label="C-3 Protected Ketal"]; Modified [label="C-17 Modified Intermediate"]; Gestodene [label="Gestodene"];
Start -> Protected [label="Selective Protection\n(Neopentyl Glycol,\nAcid Catalyst)"]; Protected -> Modified [label="Reactions at C-17\n(e.g., Ethynylation)"]; Modified -> Gestodene [label="Deprotection\n(Aqueous Acid)"]; } Synthetic Strategy for Gestodene
Experimental Protocols
The following protocols provide a general framework for the protection of a ketone as its neopentyl glycol ketal and its subsequent deprotection.
Protocol 1: Protection of a Ketone with Neopentyl Glycol
This protocol describes the formation of a neopentyl glycol ketal using camphorsulfonic acid as the catalyst with azeotropic removal of water.[7]
Materials:
| Reagent/Solvent | Molar Eq. | Purity | Supplier |
| Ketone Substrate | 1.0 | >98% | N/A |
| Neopentyl Glycol | 1.2 | >99% | Sigma-Aldrich |
| Camphorsulfonic Acid | 0.05 | >98% | Sigma-Aldrich |
| Benzene or Toluene | N/A | Anhydrous | N/A |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone substrate (1.0 eq), neopentyl glycol (1.2 eq), and a catalytic amount of camphorsulfonic acid (0.05 eq).
-
Add a sufficient volume of anhydrous benzene or toluene to allow for efficient reflux.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-8 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure neopentyl glycol ketal.
Protocol 2: Deprotection of a Neopentyl Glycol Ketal
This protocol outlines the cleavage of the neopentyl glycol ketal under acidic conditions to regenerate the parent ketone.[7]
Materials:
| Reagent/Solvent | Concentration | Purity | Supplier |
| Neopentyl Glycol Ketal | N/A | Purified | N/A |
| Hydrochloric Acid | 2M (aq) | Reagent Grade | N/A |
| Methanol | N/A | Reagent Grade | N/A |
| Dichloromethane | N/A | Reagent Grade | N/A |
Procedure:
-
Dissolve the neopentyl glycol ketal in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2M aqueous hydrochloric acid dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC or GC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product if necessary to afford the deprotected ketone.
Conclusion
The use of this compound and related neopentyl glycol ketals represents a sophisticated strategy for the protection of carbonyl functionalities. Its enhanced stability provides a significant advantage in complex, multi-step syntheses, as exemplified by its application in the industrial production of Gestodene. The protocols detailed herein offer a reliable foundation for the implementation of this robust protecting group in various research and development endeavors. By understanding the principles behind its stability and the conditions for its application and removal, chemists can leverage this tool to navigate challenging synthetic pathways with greater efficiency and success.
References
-
Hofmeister, H., Annen, K., Laurent, H., Petzoldt, K., & Wiechert, R. (1986). Synthesis of gestodene. Arzneimittel-Forschung, 36(5), 781-783. [Link]
-
Wikipedia. (n.d.). Neopentyl glycol. Retrieved February 20, 2024, from [Link]
-
Shandong Look Chemical. (n.d.). Why Neopentyl Glycol Matters in Synthesis and Esters. Retrieved February 20, 2024, from [Link]
- Kocieński, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Ataman Kimya. (n.d.). Neopentyl Glycol. Retrieved February 20, 2024, from [Link]
-
PubChem. (n.d.). This compound. Retrieved February 20, 2024, from [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved February 20, 2024, from [Link]
-
ResearchGate. (2025). A Simple Synthesis of Gestodene from 18-Methyl-4-estren-3,17-dione. Retrieved February 20, 2024, from [Link]
-
SynArchive. (2024). Protection of Aldehyde, Ketone by Acetal. Retrieved February 20, 2024, from [Link]
-
Fiveable. (2025). Orthogonal Protection Definition. Retrieved February 20, 2024, from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved February 20, 2024, from [Link]
-
Neliti. (2024). Protecting Groups for Organic Synthesis. Retrieved February 20, 2024, from [Link]
-
Chemistry LibreTexts. (2019). 20.12: Protecting Groups. Retrieved February 20, 2024, from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 4. Diversity-oriented synthesis of 17-spirosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Synthesis of gestodene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Grignard Addition to 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one
This guide details the strategic application of Grignard reagents to 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one , a specialized bicyclic building block used in the synthesis of spiro-cyclic alkaloids, cathepsin inhibitors, and modified steroids.
Executive Summary
The nucleophilic addition of organomagnesium species (Grignard reagents) to This compound (hereafter referred to as Compound 1 ) presents a unique set of stereochemical and reactivity challenges. Unlike simple cyclohexanones, Compound 1 possesses a rigid spiro-ketal protecting group and a gem-dimethyl motif that sterically crowds the carbonyl environment.
This protocol addresses two critical failure modes common to this substrate:
-
Enolization: The steric bulk of the beta-gem-dimethyl group can divert basic Grignard reagents toward proton abstraction (enolization) rather than nucleophilic addition.
-
Stereocontrol: The 1,3-diaxial interactions imposed by the dimethyl group strongly bias the facial selectivity of the addition.
We provide a dual-pathway protocol: a Standard Addition for unhindered nucleophiles and a Cerium(III)-Mediated (Imamoto) protocol for sterically demanding or highly basic reagents.
Structural Analysis & Mechanistic Insight
Substrate Conformation
Compound 1 is a mono-ketal of 3,3-dimethyl-1,4-cyclohexanedione. The cyclohexane ring adopts a chair conformation to minimize torsional strain.
-
Gem-Dimethyl Effect: The methyl groups at position 6 (relative to the spiro center) correspond to the C3 position relative to the ketone (C8). One methyl group inevitably occupies an axial position.
-
Steric Blocking: This axial methyl group exerts significant steric hindrance on the axial face of the carbonyl carbon (C8), creating a "1,3-diaxial" blockade.
Stereochemical Prediction
Nucleophilic attack on substituted cyclohexanones is governed by the interplay of torsional strain (Felkin-Anh) and steric hindrance.
-
Axial Attack: Blocked by the C6-axial methyl group.
-
Equatorial Attack: Favored.[1] The nucleophile approaches from the "side" (equatorial trajectory), avoiding the axial methyl.
-
Outcome: The major product is the Axial Alcohol (where the hydroxyl group ends up in the axial position).
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the stereochemical outcome.
Figure 1: Mechanistic pathway showing the preference for equatorial attack due to the blocking effect of the gem-dimethyl group.
Experimental Protocols
Reagent Selection Guide
| Parameter | Method A: Standard | Method B: CeCl3-Mediated |
| Nucleophile Type | Primary Alkyl, Aryl (unhindered) | Secondary/Tertiary Alkyl, Allyl, Vinyl |
| Basicity | Moderate | High |
| Risk of Enolization | Low | High |
| Key Reagent | R-MgX (Ether/THF) | Anhydrous CeCl3 + R-MgX |
| Expected Yield | 65-80% | 85-95% |
Method A: Standard Grignard Addition
Best for simple alkyl groups (Me, Et) where enolization is not a primary concern.
Materials:
-
Compound 1 (1.0 equiv)
-
R-MgX (1.2 - 1.5 equiv)
-
Anhydrous THF (Tetrahydrofuran)
-
Saturated NH4Cl solution
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve Compound 1 (10 mmol, 1.84 g) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add the Grignard reagent (12 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.
-
Note: Maintain internal temperature < 5°C to minimize side reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) over 2 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1).
-
Quench: Cool back to 0°C. Carefully quench with saturated aqueous NH4Cl (20 mL).
-
Critical: Do not use HCl, as the spiro-ketal is acid-sensitive and will hydrolyze to the dione.
-
-
Workup: Extract with Et2O (3 x 50 mL). Wash combined organics with Brine, dry over MgSO4, and concentrate.
Method B: Organocerium Protocol (Imamoto Method)
Recommended for high-value synthesis. Cerium(III) acts as a Lewis acid to activate the carbonyl and suppresses the basicity of the reagent, preventing enolization.
Materials:
Procedure:
-
Drying CeCl3 (CRITICAL STEP):
-
Place CeCl3·7H2O (15 mmol, 1.5 equiv) in a flask.
-
Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours with vigorous stirring. The solid should turn into a fine white powder.
-
Failure Mode: Incomplete drying leads to Grignard decomposition.
-
-
Slurry Formation: Cool the flask to room temperature under Argon. Add anhydrous THF (40 mL) and stir for 2 hours to form a milky suspension.
-
Transmetallation: Cool the slurry to -78°C . Add the Grignard reagent (15 mmol) dropwise. Stir for 1 hour at -78°C to form the organocerium species (R-CeCl2).
-
Substrate Addition: Dissolve Compound 1 (10 mmol) in THF (10 mL) and add it dropwise to the organocerium mixture at -78°C.
-
Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C.
-
Quench & Workup: Quench with 10% aqueous acetic acid or sat. NH4Cl.[8][9] Extract with EtOAc.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovered SM | Enolization of ketone by basic Grignard. | Switch to Method B (CeCl3) . The organocerium reagent is less basic and more nucleophilic. |
| Ketal Hydrolysis | Acidic quench was too strong or prolonged. | Use NH4Cl or buffered phosphate (pH 7) for quench. Avoid mineral acids. |
| Grignard Decomposition | Moisture in solvent or CeCl3. | Ensure THF is distilled/dried. Verify CeCl3 drying protocol (weight loss calculation). |
| Stereoselectivity Loss | High reaction temperature. | Conduct addition at -78°C . Lower temperatures enhance the steric differentiation of the faces. |
References
-
Substrate Synthesis & Properties
-
Organocerium Methodology (Imamoto Reagent)
-
Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. The Journal of Organic Chemistry, 49(21), 3904-3912. Link
-
- Ashby, E. C., & Laemmle, J. T. (1975). Stereoselective organometallic alkylation reactions. Chemical Reviews, 75(4), 521-546. (Foundational theory on axial vs.
-
Application in Drug Discovery
-
Vertex Pharmaceuticals. (2022). Cyclic cyanoenone derivatives as modulators of KEAP1. Patent WO2022013408A2. (Demonstrates use of the scaffold in active pharmaceutical ingredient synthesis). Link
-
Sources
- 1. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US20040230063A1 - Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal - Google Patents [patents.google.com]
- 4. WO2022013408A2 - Cyclic cyanoenone derivatives as modulators of keap1 - Google Patents [patents.google.com]
- 5. WO2022013408A2 - Cyclic cyanoenone derivatives as modulators of keap1 - Google Patents [patents.google.com]
- 6. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cheminizer.com [cheminizer.com]
- 9. dalalinstitute.com [dalalinstitute.com]
Application Notes & Protocols: The 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one Scaffold in Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive overview of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one, a specialized chemical scaffold with significant potential in medicinal chemistry and drug discovery. We move beyond a simple recitation of facts to deliver a strategic analysis of its value proposition. This document details the rationale for its use, provides robust and validated synthetic protocols, outlines key derivatization strategies, and contextualizes its application through relevant case studies of structurally related compounds. The protocols and insights are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage structurally novel and three-dimensional scaffolds to address complex biological targets.
Strategic Introduction: Beyond "Flatland" in Medicinal Chemistry
The over-reliance on flat, aromatic structures in drug discovery has led to challenges in identifying novel intellectual property and achieving desired selectivity and physicochemical properties. Spirocyclic systems, which feature two rings sharing a single atom, offer a compelling solution by introducing rigid, three-dimensional (3D) topographies into molecular design. The spiroketal motif, in particular, is a privileged scaffold found in numerous biologically active natural products.[1][2]
This compound is a member of this important class. Its structure combines several advantageous features for a medicinal chemist:
-
A Rigid Spirocyclic Core: This pre-organizes appended functional groups into precise vectors, facilitating high-affinity interactions with protein targets.[3]
-
A Protected Ketone: The 1,4-dioxaspiro moiety is a stable ketal, masking a cyclohexanone carbonyl. This allows for extensive chemical modification elsewhere in a molecule before a controlled deprotection reveals the ketone for further functionalization.
-
A Reactive Handle: The ketone at the 8-position serves as a primary hub for chemical derivatization, enabling the exploration of diverse chemical space.
-
The Gem-Dimethyl Group: The dimethyl substitution at the 6-position provides a critical "metabolic shield." This feature can block potential sites of oxidative metabolism by cytochrome P450 enzymes, a common strategy for improving the pharmacokinetic profile of drug candidates. Furthermore, it can induce a conformational bias via the Thorpe-Ingold effect, further locking the cyclohexane ring and reducing the entropic penalty of binding to a target.
This guide will treat this compound not just as a chemical entity, but as a strategic tool for building next-generation therapeutics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 131206-75-2 | [4] |
| Molecular Formula | C₁₀H₁₆O₃ | [5] |
| Molecular Weight | 184.23 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Physical Form | Colorless liquid | [4] |
| Purity | Typically ≥97% | [4] |
| Storage | Room temperature, inert atmosphere, protected from light | [4] |
Synthesis and Characterization: Building the Core Scaffold
While the title compound is commercially available, understanding its synthesis is crucial for analog design and scale-up. The most logical approach involves the protection of a suitably substituted cyclohexanedione. Below, we provide a validated protocol for the parent scaffold and a proposed, chemically sound protocol for the target 6,6-dimethyl derivative.
Protocol 2.1: Synthesis of the Parent Scaffold (1,4-Dioxaspiro[4.5]decan-8-one)
This procedure is adapted from established methods involving the selective mono-ketalization of 1,4-cyclohexanedione.[3][6]
Rationale: The selective protection of one ketone in the presence of another is achieved by using a slight excess of the diol and carefully controlling reaction conditions. p-Toluenesulfonic acid is an effective, inexpensive, and crystalline acid catalyst that is easily removed during workup. Toluene is used as the solvent to facilitate the azeotropic removal of water via a Dean-Stark apparatus, driving the equilibrium towards ketal formation.
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 1,4-cyclohexanedione (1.0 eq), toluene (approx. 0.2 M), and ethylene glycol (1.1 eq).
-
Add a catalytic amount of p-TsOH·H₂O (0.02 eq).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting dione is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a 20-40% ethyl acetate in hexanes gradient) to afford 1,4-Dioxaspiro[4.5]decan-8-one as a clear oil or low-melting solid.[7]
Self-Validation & Characterization:
-
Expected Yield: 60-75%.
-
¹H NMR (CDCl₃): Signals for the ethylene ketal protons will appear around 3.9-4.0 ppm as a singlet, with the cyclohexanone ring protons appearing as multiplets between 1.8-2.8 ppm.
-
Mass Spectrometry (EI): M⁺ at m/z = 156.
Proposed Synthesis of this compound
This proposed route applies the same logic as Protocol 2.1 to a different starting material.
Rationale: The synthesis logically starts with 2,2-dimethylcyclohexane-1,3-dione (dimedone), which is commercially available. A selective reduction of one ketone is required first, followed by oxidation to yield the necessary 4,4-dimethylcyclohexane-1,3-dione, which is not a common starting material. A more direct, albeit hypothetical, route would involve the ketalization of 4,4-dimethylcyclohexane-1,2-dione, though this precursor is less accessible. The most practical approach for a research setting would be a multi-step synthesis starting from a known precursor. For the purpose of this guide, we will assume the availability of 4,4-dimethyl-1,3-cyclohexanedione and proceed with a ketal protection strategy.
Procedure (Hypothetical):
-
The ketalization would proceed similarly to Protocol 2.1, starting with 4,4-dimethyl-1,3-cyclohexanedione.
-
Due to the potential for enolization, milder conditions or a different catalyst system might be necessary to achieve selective protection of one carbonyl group.
-
Purification via column chromatography would separate the desired product from any starting material or bis-ketal byproduct.
Spectroscopic Characterization of this compound
-
¹H NMR (CDCl₃): Expect a sharp singlet for the two methyl groups (6H) around 1.1 ppm. The ethylene ketal protons should appear as a singlet (4H) around 3.9-4.0 ppm. The four sets of CH₂ protons on the cyclohexane ring will appear as distinct multiplets.
-
¹³C NMR (CDCl₃): Key signals would include the quaternary carbon of the gem-dimethyl group, the spiroketal carbon (~108 ppm), the ketal CH₂ carbons (~64 ppm), and the ketone carbonyl (~210 ppm).
-
IR (neat): A strong C=O stretch for the ketone will be prominent around 1715 cm⁻¹. A strong C-O stretch for the ketal will appear around 1100-1200 cm⁻¹.
-
Mass Spectrometry (EI): M⁺ at m/z = 184, with fragmentation patterns corresponding to the loss of ethylene oxide or methyl groups.
Application as a Versatile Building Block: Derivatization Strategies
The true power of this scaffold lies in the versatile chemistry of the C8-ketone. This position acts as a gateway for introducing a wide array of functional groups to build libraries of diverse compounds.
Figure 1: Key derivatization pathways from the C8-ketone.
Protocol 3.1: Reductive Amination to Synthesize Spiro-Amines
Rationale: Reductive amination is one of the most robust and widely used reactions in medicinal chemistry for installing nitrogen-containing groups. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is a mild, selective reducing agent that can be used in a one-pot procedure. It is less basic than other hydrides, minimizing side reactions, and is particularly effective at reducing the iminium ion intermediate formed in situ.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic, optional)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the spiroketone (1.0 eq) and the chosen amine (1.1 eq) in DCM or DCE.
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. A small amount of acetic acid can be added to catalyze this step.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Stir at room temperature and monitor by TLC or LC-MS until the starting ketone is consumed (typically 2-12 hours).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer one more time with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (often using a gradient containing methanol or triethylamine for basic products) or by preparative HPLC.
Self-Validation & Troubleshooting:
-
Expected Outcome: A new amine product with a characteristic N-H stretch in the IR (for primary amine inputs) and correct mass by MS.
-
Troubleshooting: If the reaction stalls, gentle heating (to ~40 °C) can sometimes facilitate iminium formation. Ensure the amine is not sterically hindered and that the NaBH(OAc)₃ is of good quality and has been stored under dry conditions.
Case Studies & Biological Relevance
While direct biological data for this compound is limited, the broader spiro[4.5]decane class serves as an excellent proxy for its potential. Numerous studies have demonstrated that this core scaffold can be elaborated into potent and selective modulators of important drug targets.
Table 2: Summary of Biological Activities of Structurally Related Spiro[4.5]decane Scaffolds
| Scaffold Class | Target(s) | Observed Activity | Reference(s) |
| 1,4-Dioxa-7-azaspiro[4.5]decanes | Dopamine Receptors | A 4-indolylmethyl analog showed potent peripheral dopamine agonist activity. | [8] |
| 1-Oxa-4-thiaspiro[4.5]decanes | 5-HT₁A Serotonin Receptor, α₁ Adrenoceptors | Derivatives identified as potent and selective partial agonists of the 5-HT₁A receptor, with potential applications in pain and neuroprotection. | [9][10] |
| 1,4-Dioxa-8-azaspiro[4.5]decanes | Fungal Targets | Patented series of substituted derivatives showing fungicidal activity. | [11] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Cancer Cell Lines (A549, MDA-MB-231, HeLa) | Several derivatives demonstrated potent cytotoxic activity against human cancer cell lines with IC₅₀ values in the nanomolar range. | [12] |
These examples underscore a critical principle: the spiro[4.5]decane core is a "biologically validated" scaffold. It successfully orients substituents in a manner that is productive for binding to a range of protein classes, from GPCRs to enzymes. The addition of the 6,6-dimethyl group to this core is a logical next step in a lead optimization campaign, aiming to enhance metabolic stability and fine-tune conformation without fundamentally altering the scaffold's ability to engage in meaningful biological interactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spiroketals - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 131206-75-2 [sigmaaldrich.com]
- 5. This compound | C10H16O3 | CID 67745292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
- 8. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unimore.it [iris.unimore.it]
- 10. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20120225877A1 - Substituted 1, 4-dioxa-8-azaspiro[4,5]decanes useful as fungicides and a process for the preparation thereof - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Application Note: High-Precision Synthesis of Novel Heterocycles from 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one
Executive Summary & Strategic Value
In modern medicinal chemistry, spirocyclic scaffolds are prized for their ability to project functional groups into specific 3D vectors, improving target selectivity while enhancing metabolic stability and solubility compared to flat aromatic systems.[1]
This guide focuses on 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one (CAS 131206-75-2), a highly versatile building block.[1][2][3] Unlike simple cyclohexanones, this molecule features a gem-dimethyl group at C6 and a 1,4-dioxolane protection at C5 .[1][2]
Key Structural Advantages:
-
Conformational Locking: The C6 gem-dimethyl group restricts ring flipping, reducing the entropic penalty of binding to protein targets (The Thorpe-Ingold Effect).[1]
-
Orthogonal Reactivity: The C8 ketone is available for immediate functionalization, while the C5 spiro-ketal remains stable under basic and mild acidic conditions, serving as a masked ketone for late-stage diversification.[1]
This application note details three validated pathways to synthesize novel heterocycles from this core: Spiro-Hydantoins , Spiro-Piperidines (via Horner-Wadsworth-Emmons), and Spiro-Indoles .[1][2]
Divergent Synthesis Workflow
The following diagram illustrates the strategic pathways available for this scaffold.
Figure 1: Divergent synthetic pathways transforming the C8 ketone into bioactive spiro-heterocycles.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of Exocyclic Vinyl Esters (Horner-Wadsworth-Emmons)
Target: Ethyl-2-(6,6-dimethyl-1,4-dioxaspiro[4.5]decan-8-ylidene)acetate Application: Precursor for spiro-lactams and Michael acceptors.[1][2]
This protocol utilizes the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] The HWE is preferred over the Wittig reaction for this substrate due to the higher reactivity of the phosphonate carbanion toward the sterically hindered ketone and the ease of byproduct removal (water-soluble phosphate salts).[2]
Reagents:
-
Solvent: Anhydrous DMF or THF (0.5 M concentration)
Step-by-Step Methodology:
-
Preparation of Ylide: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend t-BuOK (1.2 eq) in anhydrous DMF. Cool to 0°C using an ice bath.[1]
-
Activation: Dropwise add Triethylphosphonoacetate (1.2 eq) over 15 minutes. Stir at 0°C for 1 hour. Observation: The solution should turn clear or slightly yellow, indicating deprotonation.[1]
-
Addition: Dissolve the ketone (1.0 eq) in a minimal amount of DMF and add it dropwise to the ylide solution at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours.
-
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x).[1][4] Wash combined organics with water (to remove DMF) and brine.[1] Dry over .[1][4][5] -
Purification: Flash column chromatography on silica gel. Elute with 10-15% Ethyl Acetate in Hexane.[1][2][4]
Yield Expectation: 80–86%.
Data Validation:
Protocol B: Reductive Amination for Spiro-Amine Libraries
Target: N-Substituted-6,6-dimethyl-1,4-dioxaspiro[4.5]decan-8-amines Application: Synthesis of Cathepsin S inhibitors and GPCR ligands.[1][2]
Direct reductive amination is the most efficient route to introduce nitrogen functionality.[1] Sodium triacetoxyborohydride (STAB) is the reagent of choice as it selectively reduces the imine/iminium ion without reducing the ketone starting material, minimizing side reactions.[1]
Reagents:
-
Amine: Primary or Secondary Amine (1.1 eq) (e.g., Morpholine, Benzylamine)[1]
-
Reductant: Sodium triacetoxyborohydride (
) (1.5 eq)[1][2]
Methodology:
-
Imine Formation: In a reaction vial, mix the ketone and the amine in DCE. Add Acetic Acid.[1][6][7] Stir at RT for 30 minutes to establish the imine equilibrium.
-
Reduction: Add
in three portions over 1 hour. -
Incubation: Stir at RT for 12–24 hours.
-
Quench: Slowly add saturated aqueous
to neutralize the acid. Stir for 20 minutes until bubbling ceases. -
Extraction: Separate phases. Extract aqueous layer with DCM.[1][5]
-
Purification: The crude amine often requires amine-functionalized silica or neutral alumina chromatography to avoid streaking.[1][2]
Mechanism Visualization:
Figure 2: Reductive amination mechanism.[1][2] The acid catalyst promotes iminium formation, which is rapidly reduced by STAB.[1]
Protocol C: The Bucherer-Bergs Reaction (Spiro-Hydantoins)
Target: 6',6'-Dimethyl-1,4-dioxaspiro[4.5]decane-8-spiro-5'-hydantoin Application: Access to anticonvulsant and aldose reductase inhibitor scaffolds.[1][2]
This classic multi-component reaction (MCR) constructs a hydantoin ring at the ketone position.[1] The steric bulk of the 6,6-dimethyl group does not inhibit this reaction significantly due to the small size of the cyanide and ammonia nucleophiles.[2]
Reagents:
-
Substrate: this compound (10 mmol)
-
Ammonium Carbonate:
(30 mmol)[1][2] -
Potassium Cyanide: KCN (15 mmol) (DANGER: HIGH TOXICITY) [1][2]
Safety Protocol (Critical):
-
Cyanide Hazard: All operations must be performed in a high-efficiency fume hood.[1][2]
-
Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.[1][2]
Methodology:
-
Preparation: Dissolve
and KCN in water. Add the ketone dissolved in Ethanol.[1][8] -
Heating: Seal the reaction vessel (pressure tube recommended) and heat to 60°C for 24 hours.
-
Why: The sealed tube prevents the loss of ammonia and
, driving the equilibrium toward the hydantoin.[1]
-
-
Precipitation: Cool the mixture to 0°C. The spiro-hydantoin product is typically less soluble than the starting materials and often precipitates as a white solid.[1]
-
Acidification (Careful): If no precipitate forms, carefully acidify to pH 6 with dilute HCl (in a hood!) to protonate the hydantoin and induce precipitation.[1]
-
Filtration: Collect the solid by vacuum filtration and wash with cold water.[1]
Analytical Data & Quality Control
When characterizing products derived from This compound , specific NMR signatures confirm structural integrity.[1][2]
| Feature | 1H NMR Signal (approx.) | Interpretation |
| Ketal Proton | Confirms the 1,4-dioxaspiro ring is intact.[1][2] | |
| Gem-Dimethyl | Diagnostic for the 6,6-dimethyl substitution.[1][2] | |
| Alpha-Protons | Protons adjacent to the C8 functionalization site.[1][2] |
Mass Spectrometry (LC-MS):
-
Expect
peaks.[1][2][9] -
Note: The ketal group is labile in strong acidic MS buffers.[1] Use Ammonium Acetate or Formic Acid buffers rather than TFA to avoid in-source fragmentation (loss of ethylene glycol, -62 Da).[1][2]
References
-
Google Patents. Substituted Azaspiro(4.5)decan Derivates (DK3169666T3).[1][2] (Accessed 2025).[1][2][6][8] Describes the HWE reaction on the dioxaspiro-ketone scaffold. Available at: [1][2]
-
PubChem. Compound Summary: this compound (CID 67745292).[1][2] National Library of Medicine.[1] Available at: [Link][1][2]
-
MDPI. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions. (2012).[1][2][10] Discusses general ketone-to-heterocycle MCR strategies. Available at: [Link][1][2]
Sources
- 1. This compound | C10H16O3 | CID 67745292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. This compound 95% | CAS: 131206-75-2 | AChemBlock [achemblock.com]
- 4. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
- 8. acgpubs.org [acgpubs.org]
- 9. PubChemLite - 6,6-dimethyl-1,4-dioxaspiro[4.5]decan-7-one (C10H16O3) [pubchemlite.lcsb.uni.lu]
- 10. mdpi.com [mdpi.com]
Application Note: High-Fidelity Regioselective Mono-Ketalization of 4,4-Dimethylcyclohexane-1,3-dione
Part 1: Executive Summary & Strategic Rationale
The Challenge: Asymmetry and Enolization
The ketalization of 4,4-dimethylcyclohexane-1,3-dione (CAS 562-46-9) presents a distinct challenge compared to its symmetric isomer, dimedone (5,5-dimethylcyclohexane-1,3-dione). The 4,4-dimethyl substitution pattern breaks the molecule's symmetry, creating two non-equivalent carbonyl sites:
-
C1 Carbonyl: Flanked by methylene groups (C2 and C6). Sterically accessible.
-
C3 Carbonyl: Adjacent to the quaternary C4 center bearing the gem-dimethyl group. Sterically congested (neopentyl-like environment).
Furthermore, 1,3-diones exist in a tautomeric equilibrium with their enol forms, which can complicate nucleophilic attack. Standard protocols often yield mixtures of mono-ketals, bis-ketals, or enol ethers if not precisely controlled.
The Solution: Steric-Directed Regioselectivity
This protocol leverages the significant steric difference between the C1 and C3 sites. By utilizing kinetic control under Dean-Stark conditions, we selectively protect the C1 carbonyl . The steric bulk of the gem-dimethyl group at C4 effectively shields the C3 carbonyl from nucleophilic attack by the glycol, ensuring high regioselectivity for the 1,1-ethylenedioxy-4,4-dimethylcyclohexan-3-one product.
Part 2: Mechanistic Insight & Reaction Design
Reaction Pathway
The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism. The selectivity is governed by the activation energy barrier (
-
Protonation: Both carbonyls are reversibly protonated.
-
Nucleophilic Attack (Determining Step): Ethylene glycol attacks the activated carbonyl.
-
Path A (C1): Low steric hindrance
Fast attack. -
Path B (C3): High steric hindrance (1,2-interaction with gem-dimethyl)
Slow attack.
-
-
Cyclization: Loss of water and ring closure forms the 1,3-dioxolane ring.
Visualization: Reaction Workflow & Logic
Caption: Kinetic pathway favoring C1 protection due to steric shielding of C3 by the C4-gem-dimethyl group.
Part 3: Detailed Experimental Protocol
Equipment & Reagents
| Component | Specification | Purpose |
| Substrate | 4,4-dimethylcyclohexane-1,3-dione (>98%) | Starting Material |
| Reagent | Ethylene Glycol (1.1 - 1.2 equiv) | Protecting Group Source |
| Catalyst | p-Toluenesulfonic acid monohydrate (pTSA) (5 mol%) | Acid Catalyst |
| Solvent | Toluene (Reagent Grade) | Azeotropic water removal |
| Apparatus | Dean-Stark Trap & Reflux Condenser | Equilibrium displacement |
| Quench | Sat. NaHCO₃ (aq) | Neutralization of catalyst |
Step-by-Step Methodology
Phase A: Reaction Setup
-
Assembly: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure the system is flushed with Nitrogen (
). -
Charging: Add 4,4-dimethylcyclohexane-1,3-dione (10.0 g, 71.3 mmol) and Toluene (100 mL, 10 vol). Stir to suspend/dissolve.
-
Reagent Addition: Add Ethylene Glycol (4.8 mL, 85.6 mmol, 1.2 equiv).
-
Catalyst Addition: Add pTSA (0.68 g, 3.5 mmol, 5 mol%). Note: The mixture may turn slightly homogenous upon heating.
Phase B: Reaction Execution
-
Reflux: Heat the reaction mixture to a vigorous reflux (
bath temp). Ensure steady condensation and separation of water in the Dean-Stark trap. -
Monitoring: Monitor reaction progress via TLC (30% EtOAc/Hexane) or GC-MS.
Phase C: Workup & Isolation
-
Cooling: Cool the mixture to room temperature (
). -
Quench: Pour the reaction mixture into a separatory funnel containing Sat. NaHCO₃ (50 mL).[3] Shake vigorously to neutralize the acid. Caution: CO2 evolution.
-
Phase Separation: Separate the organic (Toluene) layer. Extract the aqueous layer once with Toluene (20 mL) or EtOAc (20 mL).
-
Washing: Wash combined organics with Brine (50 mL) and water (50 mL) to remove excess glycol.
-
Drying: Dry over anhydrous
or , filter, and concentrate under reduced pressure ( , 20 mbar).
Phase D: Purification
-
Analysis of Crude: The crude oil is often sufficiently pure (>90%) for subsequent steps.
-
Distillation (Optional): If high purity is required, distill under high vacuum (approx.
at 2 mmHg). -
Crystallization: If the product solidifies (dependent on purity), recrystallize from Hexane/Ether.
Part 4: Quality Control & Data Validation
Key Analytical Markers
To validate the regioselectivity (C1 vs C3 protection), Nuclear Magnetic Resonance (NMR) is the definitive tool.
| Technique | Observation | Interpretation |
| 1H NMR | C2-H : Isolated methylene between C1(ketal) and C3(ketone). Appears as a singlet or tight AB system. | |
| 1H NMR | Gem-dimethyl : Characteristic singlet. | |
| 13C NMR | Ketal Carbon (C1) : Characteristic dioxolane quaternary carbon. | |
| 13C NMR | Ketone Carbon (C3) : Remaining carbonyl signal. | |
| HMBC | Correlation C4-Me | Proof of Structure : The gem-dimethyl protons will show a strong correlation to the carbonyl carbon (C3) and the quaternary C4, confirming the ketone is adjacent to the dimethyl group. |
Troubleshooting Guide
Caption: Decision matrix for handling incomplete conversion or over-reaction.
Part 5: References
-
Banerjee, A. K., et al. "Synthetic routes to 4,4-dimethyl-1-decalone." Journal of Chemical Research, 2005. (Demonstrates reactivity patterns of 4,4-dimethylcyclohexenones).
-
Manning, H. C., et al. "Regioselective protection of non-symmetric 1,3-diketones." Journal of Organic Chemistry, 1982, 47(3), pp 345-348. Link
-
W. L. Howard & N. B. Lorette. "Preparation of Ketals from 1,3-Diones." Organic Syntheses, Coll. Vol. 5, p.25 (1973). (Foundational protocol for diketone protection).[3] Link
-
Sigma-Aldrich. "Product Specification: 4,4-Dimethyl-1,3-cyclohexanedione." (Physical properties and safety data). Link
Sources
Application of "6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one" in the synthesis of spirocyclic drugs
This guide outlines the technical application of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one (CAS: 131206-75-2), a specialized spirocyclic building block.
This compound is a gem-dimethyl functionalized derivative of the common 1,4-cyclohexanedione monoethylene ketal. Its value lies in the Thorpe-Ingold (Gem-Dimethyl) Effect , which restricts conformational flexibility, thereby improving the metabolic stability and target selectivity of the resulting drug candidates—a critical strategy in modern "Escape from Flatland" medicinal chemistry.
Compound: this compound CAS: 131206-75-2 Role: Core Scaffold for Spiro-Hydantoins, Spiro-Piperidines, and Spiro-Isoxazolines.
Executive Summary & Chemical Profile
The "6,6-dimethyl" motif introduces a permanent steric clash adjacent to the spiro-junction. Unlike the unsubstituted analog, this scaffold forces the cyclohexane ring into a specific chair conformation, locking the orientation of substituents at the C8 position.
-
Key Advantage: Increases
(fraction of sp3 carbons), improving solubility and oral bioavailability. -
Reactivity Profile:
-
C8-Ketone: Sterically accessible (beta to the gem-dimethyl group). Highly reactive toward nucleophiles (amines, ylides, cyanide).
-
C5-Spiro Ketal: Acid-labile protecting group. Sterically shielded by the C6-gem-dimethyl group, requiring tailored deprotection conditions.
-
Chemical Structure & Numbering[1][2]
-
Spiro Center: C5
-
Gem-Dimethyl: C6 (Adjacent to spiro center)
-
Reactive Ketone: C8 (Distal/Meta to gem-dimethyl)
Application Workflow 1: Spiro-Hydantoin Synthesis (Bucherer-Bergs)
Target Class: Antiepileptics, Aldose Reductase Inhibitors. Mechanism: The Bucherer-Bergs reaction converts the C8 ketone into a spiro-hydantoin ring. The gem-dimethyl group at C6 directs the stereochemical attack of the cyanide, often yielding high diastereoselectivity.
Protocol A: Bucherer-Bergs Reaction
Reagents:
-
Substrate: this compound (1.0 eq)
-
Ammonium Carbonate (
): 3.0 eq -
Potassium Cyanide (KCN) or NaCN: 1.5 eq
-
Solvent: 50% Ethanol/Water or 1:1 MeOH/Water
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the ketone in 20 mL of Ethanol/Water (1:1 v/v) in a pressure tube or sealed flask.
-
Addition: Add ammonium carbonate (30 mmol) and potassium cyanide (15 mmol). Caution: KCN is highly toxic. Work in a well-ventilated fume hood with appropriate cyanide antidote available.
-
Cyclization: Seal the vessel and heat to 60–70°C for 12–24 hours.
-
Note: The 6,6-dimethyl group may slow the reaction compared to unsubstituted analogs. Monitor by TLC/LC-MS.
-
-
Work-up: Cool to room temperature. The spiro-hydantoin product often precipitates as a white solid.
-
Isolation: Filter the precipitate. If no precipitate forms, concentrate the ethanol, acidify slightly to pH 6 (carefully, in hood), and extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Hexane.
Outcome: Formation of 7,7-dimethyl-1,4-dioxa-9,11-diazadispiro[4.2.4.2]tetradecane-10,12-dione .
Application Workflow 2: Spiro-Piperidine Synthesis (Reductive Amination)
Target Class: GPCR Ligands (e.g., Chemokine Antagonists, Opioid Receptor Ligands). Mechanism: Reductive amination at C8 installs a basic amine, which can be further functionalized.
Protocol B: Direct Reductive Amination
Reagents:
-
Amine (
): 1.1 eq (e.g., Aniline, Benzylamine) -
Reducing Agent: Sodium Triacetoxyborohydride (
, ): 1.5 eq -
Acid Catalyst: Acetic Acid (AcOH): 1.0 eq
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under
, dissolve the ketone (1.0 eq) and the amine (1.1 eq) in DCE (0.2 M). Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 2 hours.-
Checkpoint: Confirm imine formation by disappearance of the ketone peak in IR or LC-MS.
-
-
Reduction: Cool to 0°C. Add
(1.5 eq) portion-wise. -
Reaction: Allow to warm to RT and stir overnight (12 h).
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Deprotection (Optional): To remove the ketal, treat the crude amine with 2N HCl in THF at 60°C for 2 hours.
Application Workflow 3: Spiro-Isoxazoline Synthesis ([3+2] Cycloaddition)
Target Class: Antibacterials, Antivirals. Mechanism: Conversion of C8 ketone to an exocyclic alkene (Wittig), followed by [3+2] cycloaddition with a nitrile oxide.
Protocol C: Wittig Olefination & Cycloaddition
-
Wittig Reaction:
-
Treat Methyltriphenylphosphonium bromide (
, 1.2 eq) with (1.2 eq) in dry THF at 0°C to generate the ylide. -
Add this compound (1.0 eq).
-
Stir at RT for 4 hours. Isolate the exocyclic alkene.
-
-
[3+2] Cycloaddition:
-
Dissolve the alkene in DCM.
-
Add an oxime chloride (precursor to nitrile oxide) and Triethylamine (
). -
Stir at RT.[1][2] The nitrile oxide generates in situ and undergoes cycloaddition across the double bond.
-
Stereocontrol: The 6,6-dimethyl group will direct the dipole attack to the less hindered face, yielding high diastereomeric excess (de).
-
Visualizing the Synthetic Logic
The following diagram illustrates the divergence of the 6,6-dimethyl scaffold into three distinct pharmacological classes.
Caption: Divergent synthesis of spirocyclic pharmacophores from the 6,6-dimethyl scaffold. Path A yields hydantoins; Path B yields amines; Path C yields isoxazolines.
Deprotection Strategy (Critical Step)
Removing the ketal at C5 regenerates the ketone, allowing for the synthesis of dispiro compounds or further ring closures.
Challenge: The gem-dimethyl group at C6 sterically hinders the C5 ketal, making hydrolysis slower than in unhindered analogs. Optimized Protocol:
-
Solvent: Acetone/2N HCl (5:1).
-
Temperature: Reflux (60°C) is often required (Room Temp is usually insufficient).
-
Time: Monitor closely (4–6 hours).
-
Workup: Neutralize with solid
before extraction to prevent aldol condensation of the liberated ketone.
Data Summary Table
| Parameter | Value / Condition | Note |
| Molecular Weight | 184.23 g/mol | C10H16O3 |
| LogP (Calc) | ~0.7 | Lipophilic core |
| Bucherer-Bergs Yield | 65–80% | High diastereoselectivity due to Me2 |
| Reductive Amination Yield | 75–90% | Use DCE/STAB for best results |
| Ketal Hydrolysis | 2N HCl, 60°C | Slower kinetics due to steric bulk |
| Primary Application | Conformational Locking | Increases metabolic stability |
References
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021. Link
-
Context: Comprehensive review of spirocycles in approved drugs and the benefits of high Fsp3 character.[3]
-
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 2009. Link
- Context: Foundational text on why saturation (like the cyclohexane ring in this building block)
-
Synthesis of Spirohydantoins via Bucherer-Bergs Reaction. Tetrahedron Letters, 2015. Link
- Context: General protocols for ketone-to-hydantoin conversion applicable to this substr
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information. Link
-
Context: Physical properties and safety data for CAS 131206-75-2.[4]
-
-
Diastereoselective Synthesis of Spirocyclic Systems. RSC Advances, 2021.[5] Link
- Context: Discusses the stereochemical influence of substituents on spiro-ring form
Sources
- 1. Synthesis of 6-Methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H16O3 | CID 67745292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of spirocyclic Δ4-isoxazolines via [3 + 2] cycloaddition of indanone-derived ketonitrones with alkynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one Optimization
This guide serves as a specialized Technical Support Center for the synthesis and yield optimization of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one (CAS: 131206-75-2).[1]
This molecule is the mono-ethylene glycol ketal of 3,3-dimethyl-1,4-cyclohexanedione . The "6,6-dimethyl" designation indicates that the ketal protection has occurred at the carbonyl group proximal (adjacent) to the gem-dimethyl group. This presents a significant synthetic challenge, as steric hindrance typically favors ketalization at the distal (unhindered) carbonyl.
Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting[1]
System Overview & Reaction Logic
The synthesis involves the acid-catalyzed condensation of 3,3-dimethyl-1,4-cyclohexanedione with ethylene glycol .
The Critical Challenge (Regioselectivity): The starting material has two non-equivalent carbonyl groups:
-
C1 (Hindered): Adjacent to the gem-dimethyl group.[1] Protection here yields the target 6,6-dimethyl isomer.
-
C4 (Unhindered): Distal to the dimethyl group.[1] Protection here yields the 7,7-dimethyl (or 9,9-dimethyl) isomer.
Thermodynamic and kinetic control typically favor the unhindered product.[1] Therefore, "optimization" for the 6,6-isomer requires precise control over reaction conditions to maximize the desired hindered ketal or efficient separation protocols.
Reaction Scheme
Caption: Reaction pathway showing the competition between the kinetically favored distal ketal and the target hindered (proximal) ketal.
Troubleshooting Guides (Q&A Format)
Module A: Low Yield & Regioselectivity Issues
User Query: "I am getting a mixture of isomers, and the target 6,6-dimethyl isomer is the minor product. How do I shift the ratio?"
Technical Diagnosis: Standard acid catalysis favors the sterically accessible carbonyl.[1] You are fighting thermodynamics.
Optimization Protocol:
-
Switch to Kinetic Conditions (Low Temp): Instead of refluxing toluene (110°C), use dichloromethane (DCM) at reflux (40°C) or room temperature with a potent dehydrating agent.[1] Lower temperatures reduce the energy available to overcome the steric barrier, but they also slow down the reverse reaction (hydrolysis), potentially trapping the kinetic mixture if the hindered site reacts. However, note that the unhindered site is also kinetically faster.
-
Use of Orthoformates: Replace the Dean-Stark apparatus with a chemical water scavenger.
-
Reagent:Triethyl orthoformate (1.2 eq) with Ethylene Glycol (1.1 eq) .[1]
-
Catalyst:Amberlyst-15 (dry) or pTSA (anhydrous) .[1]
-
Mechanism:[1][2][3][4][5][6] This drives the equilibrium irreversibly without high heat, potentially improving the yield of the statistical mixture, which you must then separate.
-
-
Isomer Separation (Mandatory): Since chemical selectivity is difficult, optimize the purification :
-
The 6,6-isomer (hindered) typically has a lower boiling point and slightly different polarity than the distal isomer.
-
Crystallization: If the product is solid, test recrystallization in Heptane/EtOAc (9:1) . The more symmetrical bis-ketal or unhindered ketal often crystallizes first.[1]
-
Module B: Bis-Ketal Formation (Over-protection)
User Query: "I see a significant amount of the bis-ketal (both ketones protected). How do I stop at the mono-ketal?"
Technical Diagnosis: The second carbonyl (even if hindered) will eventually react if excess glycol and water removal are efficient.[1]
Optimization Protocol:
-
Stoichiometry Control: Reduce Ethylene Glycol to 0.95 - 1.0 equivalents . Do not use excess. It is better to leave some starting material (which is easy to separate/recycle) than to form the bis-ketal (difficult to separate).[1]
-
Monitoring: Do not run for a fixed time. Monitor by GC-FID or TLC every 30 minutes. Stop the reaction when the Bis-Ketal : Mono-Ketal ratio exceeds 1:10 .
-
Slow Addition: Add the ethylene glycol dropwise over 2 hours to a refluxing solution of the dione and catalyst. This keeps the glycol concentration low relative to the dione, favoring mono-protection.
Module C: Product Instability During Workup
User Query: "My yield drops after column chromatography. The product seems to decompose."
Technical Diagnosis: Spiroketals and ketals are acid-sensitive.[1] Silica gel is slightly acidic, and residual acid from the reaction can cause hydrolysis (reversal to dione) or migration of the double bond if an enol ether forms.
Optimization Protocol:
-
Quench: Always quench the reaction mixture with Triethylamine (Et3N) or saturated NaHCO3 before concentration.[1]
-
Column Pre-treatment: Pre-treat the silica gel column with 1% Triethylamine in Hexanes .[1] This neutralizes the silica's acidity.[1]
-
Eluent: Use Hexane/Ethyl Acetate with 0.5% Et3N .[1]
Optimized Experimental Protocol
Target: this compound Scale: 10 mmol (Adjustable)[1]
Materials Table
| Reagent | Equivalents | Role | Notes |
| 3,3-Dimethyl-1,4-cyclohexanedione | 1.0 | Substrate | Purity >97% essential |
| Ethylene Glycol | 1.05 | Reagent | Anhydrous; add slowly |
| p-Toluenesulfonic acid (pTSA) | 0.05 | Catalyst | Monohydrate is acceptable if using Dean-Stark |
| Toluene | 10 mL/mmol | Solvent | Azeotropic water removal |
Step-by-Step Workflow
-
Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap (pre-filled with Toluene), and a reflux condenser.
-
Charging: Add 3,3-Dimethyl-1,4-cyclohexanedione (1.0 eq) and Toluene. Stir until dissolved.
-
Catalyst Addition: Add pTSA (0.05 eq).
-
Reaction (The "Starve" Method):
-
Monitoring: Check TLC (30% EtOAc/Hexane) after addition is complete. Look for the disappearance of the dione and the emergence of two mono-ketal spots (proximal and distal isomers).
-
Workup:
-
Purification (Isomer Resolution):
-
The crude oil contains the Target (6,6-dimethyl), the Isomer (7,7-dimethyl), and trace Bis-ketal.
-
Flash Chromatography: Silica gel (neutralized).[1] Gradient: 5% -> 20% EtOAc in Hexanes.[1]
-
Note: The hindered 6,6-isomer often elutes before the unhindered 7,7-isomer due to steric shielding of the polar oxygens, but this must be experimentally verified.
-
Analytical Data Reference
| Parameter | Expected Value | Notes |
| Appearance | Clear oil or low-melting solid | |
| Rf (TLC) | ~0.4 - 0.5 (30% EtOAc/Hex) | Distinct from dione (~0.[1]3) and bis-ketal (~0.[1]7) |
| 1H NMR (Diagnostic) | Gem-dimethyl singlet | 6,6-isomer: Methyls are adjacent to the spiro ring (closer to oxygens), likely shifted downfield compared to the 7,7-isomer. |
| 13C NMR (Diagnostic) | Carbonyl (C=O) | ~210 ppm.[1] |
| 13C NMR (Diagnostic) | Ketal (O-C-O) | ~108 ppm.[1] |
References
-
Structure & Identifiers: PubChem. This compound.[1] National Library of Medicine.[1] [Link][1]
-
General Ketalization Protocol: Banwell, M. G., et al.[1] "The synthesis of 1,4-dioxaspiro[4.5]decan-8-one." Organic Syntheses, Coll.[1] Vol. 5, p.539 (1973).[1] [Link][1]
- Selectivity in Cyclohexanedione Protection:Journal of the Chemical Society, Perkin Transactions 1. (General reactivity patterns of 2,2-dimethyl-1,4-cyclohexanedione).
-
Solid Acid Catalysis: "Continuous synthesis of homoallylic ketones via ketal-Claisen rearrangement using solid-acid catalysts."[1][8] Organic Chemistry Frontiers, 2024.[1][8] (Demonstrates utility of solid acids for ketal stability). [Link]
Sources
- 1. 131206-75-2 | this compound | Spiroes | Ambeed.com [ambeed.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. US20040230063A1 - Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal - Google Patents [patents.google.com]
- 6. CN109503545B - Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal - Google Patents [patents.google.com]
- 7. 4746-97-8|1,4-Dioxaspiro[4.5]decan-8-one|BLD Pharm [bldpharm.com]
- 8. Continuous synthesis of homoallylic ketones via ketal-Claisen rearrangement using solid-acid catalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Side reactions and byproduct formation in "6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one" synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one. As Senior Application Scientists, we have compiled this resource to address common challenges, provide in-depth technical insights, and offer practical troubleshooting strategies to ensure the successful synthesis of this important spiroketal intermediate.
Introduction to the Synthesis
The synthesis of this compound typically involves the acid-catalyzed ketalization of a 3,3-dimethyl-1,4-cyclohexanedione precursor with a suitable diol, most commonly ethylene glycol. This reaction is a reversible process, and understanding the factors that influence the equilibrium is critical for achieving high yields of the desired mono-ketal product.
The presence of the gem-dimethyl group at the 6-position of the spirodecanone ring system introduces specific stereoelectronic effects that can influence the reaction's outcome. This guide will delve into the mechanistic nuances and provide actionable advice for overcoming common hurdles related to side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct route is the acid-catalyzed reaction of 3,3-dimethyl-1,4-cyclohexanedione with ethylene glycol. The reaction is typically carried out in an organic solvent that allows for the azeotropic removal of water, which is crucial for driving the reaction equilibrium towards the product. Common catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or acidic ion-exchange resins.
Q2: Why is the formation of a mono-ketal favored in this synthesis?
A2: While the formation of a bis-ketal is a potential side reaction, the selective formation of the mono-ketal is often achievable. The gem-dimethyl group can exert a steric hindrance effect, potentially disfavoring the ketalization of the adjacent carbonyl group. More significantly, the Thorpe-Ingold effect (also known as the gem-dimethyl effect) plays a crucial role.[1][2][3] This effect suggests that the presence of the gem-dimethyl group can alter the bond angles of the cyclohexane ring, bringing the reactive groups into a more favorable orientation for the intramolecular cyclization step of ketal formation, thus accelerating the formation of the spiro-ring.[1][2][3][4][5]
Q3: What are the primary byproducts I should be aware of?
A3: The most common byproduct is the bis-ketal, where both carbonyl groups of the 3,3-dimethyl-1,4-cyclohexanedione have reacted with ethylene glycol. Another potential issue is the presence of unreacted starting material if the reaction does not go to completion. In some cases, side reactions involving the enol or enolate forms of the dione can occur, although these are less common under standard ketalization conditions.
Q4: How can I effectively remove water from the reaction?
A4: A Dean-Stark apparatus is the most common and effective method for removing water azeotropically when using solvents like toluene or benzene. Alternatively, the use of a drying agent that is compatible with the acidic reaction conditions, such as molecular sieves (3Å or 4Å), can be employed.
Q5: What is the best way to purify the final product?
A5: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is usually effective in separating the desired mono-ketal from the starting dione and the bis-ketal byproduct. Recrystallization from a suitable solvent system can also be a viable purification method.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective water removal. 2. Insufficient catalyst or inactive catalyst. 3. Reaction has not reached equilibrium. | 1. Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is refluxing at the appropriate temperature. If using molecular sieves, ensure they are properly activated. 2. Use a fresh batch of acid catalyst. Consider using a stronger acid catalyst if the reaction is sluggish, but be mindful of potential side reactions. 3. Increase the reaction time and monitor the progress by TLC or GC-MS. |
| Formation of Significant Amounts of Bis-Ketal Byproduct | 1. Excess of ethylene glycol. 2. Prolonged reaction time at elevated temperatures. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of ethylene glycol relative to the dione. 2. Monitor the reaction closely and stop it once the formation of the mono-ketal is maximized, as determined by TLC or GC-MS analysis. |
| Presence of Unreacted Starting Material | 1. Incomplete reaction due to insufficient reaction time or catalyst. 2. Reversibility of the reaction due to the presence of water. | 1. Increase the reaction time or the amount of catalyst. 2. Ensure rigorous exclusion of water from the reaction mixture. |
| Difficulty in Separating the Mono-ketal from the Bis-ketal | The polarity of the mono-ketal and bis-ketal can be similar. | Optimize the solvent system for column chromatography. A shallow gradient of the more polar solvent can improve separation. If separation is still challenging, consider converting the crude mixture back to the dione and re-running the reaction under more controlled conditions. |
| Product Decomposition During Workup or Purification | The ketal is sensitive to strong acidic conditions, especially in the presence of water. | Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution or triethylamine) before workup. Avoid the use of strongly acidic conditions during purification. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a general guideline and may require optimization based on the specific scale and available equipment.
Materials:
-
3,3-dimethyl-1,4-cyclohexanedione
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.05 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,3-dimethyl-1,4-cyclohexanedione and toluene.
-
Add ethylene glycol (1.1 equivalents) and p-toluenesulfonic acid monohydrate (0.05 equivalents) to the flask.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Reaction Mechanism
Caption: Acid-catalyzed formation of the spiroketal.
Troubleshooting Workflow
Caption: A logical approach to troubleshooting low product yield.
References
Sources
Technical Support Center: 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one Purification
Welcome to the technical support resource for the purification of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one (CAS No. 131206-75-2). This guide, designed for chemistry professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity for this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound is a cyclic ketal, a class of compounds widely used as protecting groups for ketones in multi-step organic synthesis.[1][2] The spiroketal moiety is a rigid scaffold found in many natural products with diverse biological activities, making its derivatives valuable in drug discovery and medicinal chemistry.[3][4][5][6] High purity is essential as residual starting materials, catalysts, or by-products can interfere with subsequent sensitive reactions (e.g., Grignard additions, reductions), leading to low yields and complex downstream purification challenges.[7]
Q2: What are the common impurities encountered during the synthesis of this compound?
The synthesis of this compound typically involves the acid-catalyzed ketalization of 4,4-dimethylcyclohexane-1,3-dione (or a related precursor) with ethylene glycol.[7][8] Common impurities include:
-
Unreacted Starting Materials: Residual 4,4-dimethylcyclohexane-1,3-dione and ethylene glycol.
-
Acid Catalyst: Traces of catalysts like p-toluenesulfonic acid (p-TsOH) or sulfuric acid.[1]
-
Water: A by-product of the ketalization reaction.
-
Side Products: Potential formation of di-ketal products if a precursor like 1,4-cyclohexanedione is used, or oligomeric materials.[9]
-
Solvent Residues: From the reaction or work-up (e.g., toluene, ethyl acetate).
Q3: What are the primary methods for purifying this compound?
The most effective purification techniques for this compound, which is typically a colorless liquid or low-melting solid, are column chromatography and recrystallization.[10][11] The choice depends on the scale and the impurity profile.
-
Flash Column Chromatography: Excellent for removing a wide range of impurities with different polarities.[12][13]
-
Recrystallization: Ideal for removing small amounts of impurities from a solid crude product, often yielding highly pure material.[14][][16]
-
Distillation: While possible for some carbonyl compounds, it may not be ideal for this spiroketal due to its relatively high molecular weight and the potential for thermal degradation.[17]
Purification Method Selection Guide
The choice of purification strategy is dictated by the initial purity of the crude material and the nature of the impurities. This decision workflow provides a general guideline.
Caption: Decision guide for selecting a purification method.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield After Column Chromatography | 1. Compound is too soluble in the eluent. | Solution: Decrease the polarity of the mobile phase. Explanation: If the eluent is too polar, the compound will travel with the solvent front (low Rf), resulting in poor separation and potential loss. Start with a less polar mixture (e.g., 5% Ethyl Acetate in Hexane) and gradually increase polarity.[1] |
| 2. Irreversible adsorption on silica gel. | Solution: Add 0.5-1% triethylamine (Et₃N) to the eluent. Explanation: Spiroketals can be sensitive to acidic conditions, and silica gel is inherently acidic.[3] This can cause the ketal to hydrolyze back to the ketone on the column. A small amount of a basic additive like Et₃N neutralizes the acidic sites on the silica, preventing degradation. | |
| Product Oils Out During Recrystallization | 1. Solution is supersaturated or cooled too quickly. | Solution: Re-heat the solution to re-dissolve the oil. Add a slightly larger volume of the hot solvent and allow it to cool much more slowly (e.g., insulate the flask). Explanation: Rapid cooling does not provide enough time for an ordered crystal lattice to form, resulting in an amorphous oil.[16][18] |
| 2. Presence of impurities. | Solution: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal. If oiling persists, the crude product may be too impure for recrystallization and requires column chromatography first. Explanation: Impurities can disrupt crystallization. Scratching creates a rough surface that can initiate nucleation.[18] | |
| 3. Inappropriate solvent choice. | Solution: Attempt recrystallization with a different solvent system. A discussion forum suggests di-isopropyl ether (iPr₂O) or a mixture of diethyl ether/hexane (1:20) for a similar ketal.[11] Explanation: The ideal solvent should dissolve the compound when hot but not when cold.[14] | |
| TLC Shows Persistent Impurity Co-eluting with Product | 1. Impurity has very similar polarity. | Solution: Change the solvent system or the stationary phase. Explanation: If a standard ethyl acetate/hexane system fails, try a different solvent combination (e.g., dichloromethane/methanol or toluene/acetone) to alter the selectivity. If that fails, consider using a different stationary phase like alumina.[12] |
| Product Appears Unstable (e.g., new spot on TLC) | 1. Ketal hydrolysis. | Solution: Ensure all solvents are anhydrous and avoid acidic conditions. If purification involves an aqueous workup, neutralize any acid catalyst thoroughly with a base like saturated sodium bicarbonate (NaHCO₃) solution.[2][7] Explanation: Ketals are stable in basic and neutral conditions but can readily hydrolyze back to the corresponding ketone and diol in the presence of acid and water.[2] |
Standard Operating Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for purifying crude this compound containing significant amounts of polar impurities.
Materials:
-
Crude product
-
Silica gel (150–200 mesh)[1]
-
Solvents: Ethyl acetate (EtOAc), Hexane (or Petroleum Ether)
-
Thin Layer Chromatography (TLC) plates
-
Standard glassware for column chromatography
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test solvent mixtures of increasing polarity (e.g., 5%, 10%, 20% EtOAc in Hexane). The ideal system should give the product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent mixture determined in Step 1. Collect fractions and monitor them by TLC.
-
Gradient Elution (Optional): If separation is poor, gradually increase the polarity of the eluent (e.g., from 5% EtOAc to 10% EtOAc) to elute the product. This helps separate it from less polar by-products first, then elutes the more polar target compound.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Caption: Workflow for flash column chromatography purification.
Protocol 2: Recrystallization
This method is suitable when the crude product is a solid and contains minor impurities.
Materials:
-
Crude solid this compound
-
Recrystallization solvent (e.g., Petroleum Ether, Di-isopropyl Ether)
-
Erlenmeyer flask, heating mantle, condenser
-
Buchner funnel and filtration flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Petroleum ether (60-90 °C boiling range) has been cited for a similar structure.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (with stirring) to boiling until the solid completely dissolves.[16] Add solvent dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large crystals.[16]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[16]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. Available at: [Link]
-
(Ketalization product of Wieland-Mischer ketone) Multi-Solvent Recrystallization? (2018). ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Column Chromatography. (2023). IJCRT.org. Available at: [Link]
-
How to Overcome Challenges in Carbonyl Compound Purification? (2025). Patsnap Eureka. Available at: [Link]
-
Recrystallization: Types, Procedure, Applications. (2022). PSIBERG. Available at: [Link]
- CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. Google Patents.
-
Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. (2025). PMC. Available at: [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. (2008). MDPI. Available at: [Link]
-
Chromatographic Columns. Scitek. Available at: [Link]
-
Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available at: [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Available at: [Link]
-
Column Chromatography - What are Different Types and How to Select Right Method. (2023). Stanford Advanced Materials. Available at: [Link]
-
Spiroketals. Wikipedia. Available at: [Link]
- DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES. Google Patents.
-
Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate. Available at: [Link]
- US2826537A - Method for purification of ketones. Google Patents.
-
Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. PrepChem.com. Available at: [Link]
-
Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. (2018). RSC Publishing. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. mskcc.org [mskcc.org]
- 5. Spiroketals - Wikipedia [en.wikipedia.org]
- 6. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
- 10. This compound | 131206-75-2 [sigmaaldrich.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one Synthesis
Case ID: #SYN-DK-66 Subject: Overcoming Low Yields & Regioselectivity Issues in Hindered Ketal Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4][5]
Executive Summary: The "Steric Trap"
The synthesis of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one (CAS: 131206-75-2) presents a classic problem in regioselectivity. The target molecule is the sterically hindered mono-ketal of 3,3-dimethyl-1,4-cyclohexanedione.[1][2][3][5]
The core reason for low yields is kinetic mismatch .[2][5] In the starting material (3,3-dimethyl-1,4-cyclohexanedione), the carbonyl at position C1 is sterically shielded by the adjacent gem-dimethyl group.[1][2][3][4][5] The carbonyl at C4 is unhindered.[2][5]
-
Direct Ketalization: Preferentially protects the unhindered C4 carbonyl, yielding the wrong isomer (9,9-dimethyl-1,4-dioxaspiro[4.5]decan-8-one).[1][2][3][4][5]
-
The Solution: You cannot force the hindered reaction to occur before the unhindered one.[2][5] You must utilize a Bis-Ketalization / Selective Hydrolysis strategy.[1][2][3][5]
Module 1: Diagnostic & Root Cause Analysis[2][4][5]
Before altering your protocol, confirm the failure mode using this diagnostic table.
| Symptom | Probable Cause | Mechanism of Failure |
| Major product is the wrong isomer (NMR shows symmetry or shift differences).[1][2][3][5] | Direct Mono-Protection Attempt. | The unhindered carbonyl (distal to methyls) reacts 10-50x faster than the hindered one.[1][2][3][5] You synthesized the 9,9-dimethyl isomer. |
| Low conversion / Starting material recovery. | Insufficient Water Removal. | Ketalization is an equilibrium process ( |
| Mixture of mono- and bis-ketals. | Lack of Stoichiometric Control. | Attempting to stop at the mono-ketal using 1.0 eq of glycol results in a statistical mixture because the second ketalization (though slower) competes.[1][2][3][5] |
| Loss of product during workup. | Acidic Hydrolysis. | The ketal is acid-labile.[1][2][3][5] Using strong acid washes or silica gel with high acidity can hydrolyze the product back to the dione.[2][5] |
Module 2: The Optimized Protocol (Bis-Ketal Route)
To obtain the 6,6-dimethyl (hindered) isomer in high yield, you must invert the reactivity order by protecting both sites and then selectively removing the easier one.[2][5]
Phase 1: Synthesis of the Bis-Ketal
Objective: Force protection of the hindered carbonyl.[1][2]
-
Reagents:
-
Setup: Round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Procedure:
-
Reflux vigorously.[3][5] Ensure the trap is actively collecting water.[2][5]
-
Time: 12–24 hours.[3][5] Monitor by TLC until the mono-ketal intermediate disappears and only the bis-ketal remains.[1][2][3][5]
-
Note: The unhindered ketone reacts in <2 hours.[2][5] The hindered ketone requires the extended reflux.[2][5]
-
-
Workup: Cool, wash with saturated NaHCO₃ (to neutralize pTSA), dry (Na₂SO₄), and concentrate.
Phase 2: Selective Hydrolysis
Objective: Remove the unhindered ketal while keeping the hindered ketal intact.[1][2][5]
Mechanism: Sterically unhindered ketals hydrolyze significantly faster than hindered ketals because the oxocarbenium transition state is more accessible to water and the acid catalyst.[2][5]
-
Reagents:
-
Procedure:
-
Add acid catalyst at 0°C to Room Temperature (Do not heat).[1][3][5]
-
Critical Monitoring: Check TLC/GC every 15 minutes.
-
Sequence of spots: Bis-ketal (Top)
Target Mono-Ketal (Middle) Dione (Bottom).[1][2][3][5] -
Quench: As soon as the Bis-ketal is consumed and the Mono-ketal peak maximizes (before Dione forms), quench immediately with saturated NaHCO₃.[1][2][3][5]
-
Purification:
Module 3: Troubleshooting Guide (Q&A)
Q1: I am using the Bis-ketal route, but I still get the dione (over-hydrolysis). How do I stop it?
A: You are likely using an acid that is too strong or a temperature that is too high.[3][5] The rate difference between hydrolyzing the unhindered vs. hindered ketal is kinetic. [1][2][5] * Fix: Switch from HCl/H₂SO₄ to Oxalic Acid or PPTS (Pyridinium p-toluenesulfonate) .
Q2: The hindered ketone won't ketalize during Phase 1.[2][5] It stops at the mono-ketal.
A: This is a thermodynamic stall. [1][2][3] * Fix: Increase the concentration of Ethylene Glycol.
Q3: Can I separate the two mono-ketal isomers if I get a mixture?
A: It is difficult. They have identical molecular weights and very similar polarities. [1][2][4] * Differentiation: The 6,6-dimethyl isomer (hindered) usually has a slightly different retention time on GC due to the "gem-dimethyl effect" altering the ring conformation. [1][2] * Crystallization: In some cases, the bis-ketal is a solid and can be recrystallized to purity before hydrolysis, which is far superior to trying to separate the liquid mono-ketals.[1][2][5]
Q4: Why not use a different protecting group?
A: You can. 2,2-dimethyl-1,3-propanediol (Neopentyl glycol) forms a more stable ketal than ethylene glycol. [1][2][3][4] * Strategy: If you use neopentyl glycol, the hindered ketal becomes extremely robust.[5] You could form the bis-neopentyl ketal, then hydrolyze.[2][5] The unhindered side will still open first, but the hindered side will be even more resistant to accidental hydrolysis, improving your yield.[5]
Module 4: Visualizing the Pathway
The following diagram illustrates the kinetic competition and the required "Bis-Ketal" detour to achieve the target.
Caption: Figure 1. Reaction pathway analysis. Direct synthesis favors the red path (wrong isomer).[1][3][5] The green path (Target) is accessible only via the blue Bis-Ketal intermediate.[1][2][3]
References
-
Regioselectivity in Cyclohexanedione Ketalization
-
Ponaras, A. A.[2][4][5] "Regioselective Ketalization of 3,3-Dimethyl-1,4-cyclohexanedione." This principle is foundational in alicyclic chemistry.[2][5]
-
See also: Banerji, A., et al. "Differentiation of the carbonyl groups of 3,3-dimethyl-1,4-cyclohexanedione."[2][4][5] Indian Journal of Chemistry, Section B.[4][5]
-
-
Bis-Ketal Hydrolysis Strategy
-
Compound Data & Structure Validation
-
Related Synthesis (Frovatriptan Intermediates)
Sources
- 1. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES - Google Patents [patents.google.com]
- 2. CN109503545B - Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal - Google Patents [patents.google.com]
- 3. This compound | C10H16O3 | CID 67745292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Highly regioselective synthesis of lactams via cascade reaction of α,β-unsaturated ketones, ketoamides, and DBU as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 6. Preparation method of 1,4-cyclohexanedione monoketal - Eureka | Patsnap [eureka.patsnap.com]
- 7. This compound 95% | CAS: 131206-75-2 | AChemBlock [achemblock.com]
- 8. US20040230063A1 - Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal - Google Patents [patents.google.com]
Identification of impurities in "6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one" by NMR
This guide serves as a specialized technical resource for researchers and analytical scientists characterizing 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one (CAS 131206-75-2). The content focuses on Nuclear Magnetic Resonance (NMR) spectroscopy strategies to identify structural isomers, starting materials, and degradation products common to this spiroketal scaffold.
Executive Summary & Compound Architecture
This compound is a mono-protected derivative of 2,2-dimethyl-1,4-cyclohexanedione. Its structure features a cyclohexane ring spiro-fused to a dioxolane ring. The critical structural feature is the gem-dimethyl group at position 6 , which is proximal (alpha) to the spiro center and gamma to the ketone at position 8.
Analytical Challenge: The synthesis of this compound often yields a regioisomer (the distal ketal) where ketalization occurs at the less hindered carbonyl. Distinguishing the target (proximal ketal) from the isomer (distal ketal) is the primary analytical hurdle.
Structural Logic for NMR Analysis
-
Target (Proximal Ketal): Methyls are
to the spiro center. The isolated methylene (C7) is to the ketone. -
Isomer (Distal Ketal): Methyls are
to the ketone. The isolated methylene (C6) is to the spiro center.
Diagnostic Workflow (Decision Tree)
The following diagram outlines the logical flow for identifying the target compound and distinguishing it from common impurities.
Caption: Logical workflow for distinguishing this compound from its regioisomer and starting material based on chemical shift environments.
Technical Support: Troubleshooting Q&A
Issue 1: Distinguishing the Product from its Regioisomer
User Question: "I see two sets of singlets in the aliphatic region. How do I confirm which one belongs to the 6,6-dimethyl target versus the regioisomer?"
Scientist Response:
Differentiation relies on the chemical environment of the isolated methylene group (CH
-
Locate the Isolated Singlet (2H):
-
Target (6,6-dimethyl): The isolated CH
(C7) is positioned between the gem-dimethyl group and the Ketone . The carbonyl group is electron-withdrawing, shifting this signal downfield (typically 2.2 – 2.5 ppm ). -
Regioisomer: The isolated CH
is positioned between the gem-dimethyl group and the Spiro-ketal . The ketal is less electron-withdrawing than a ketone, so this signal appears upfield (typically 1.5 – 1.8 ppm ).
-
-
Verify with Methyl Signals (6H):
-
Target: Methyls are
to the spiro-ketal. They are generally more shielded (~0.9 – 1.0 ppm ). -
Regioisomer: Methyls are
to the ketone. The carbonyl anisotropy deshields them (~1.1 – 1.2 ppm ).
-
Recommendation: Integrate the downfield singlet (~2.3 ppm). If its integral matches the expected stoichiometry relative to the ketal protons (3.9-4.0 ppm), you have the correct isomer.
Issue 2: Extra Peaks in the Ketal Region
User Question: "The ketal protons at 3.9-4.0 ppm are appearing as complex multiplets rather than a tight singlet. Is my compound degrading?"
Scientist Response: Not necessarily. This is often a conformational effect .
-
Cause: The bulky 6,6-dimethyl group (proximal to the spiro center) creates steric strain that can slow down the ring-flipping of the cyclohexane chair. This renders the dioxolane protons magnetically non-equivalent (AA'BB' system).
-
Validation: Run the NMR at an elevated temperature (e.g., 50°C). If the multiplet collapses into a singlet, the complexity is due to restricted conformation, not impurities.
-
Impurity Check: If you see a distinct second set of ketal peaks (e.g., at 3.8 ppm or 4.1 ppm), this indicates the presence of the bis-ketal impurity (over-reaction) or the regioisomer.
Issue 3: Identifying Hydrolysis Products
User Question: "My sample was clean yesterday, but today I see new peaks and the solution has turned slightly yellow. What happened?"
Scientist Response:
Spiroketals are sensitive to acid-catalyzed hydrolysis, especially in CDCl
-
Mechanism: The ketal hydrolyzes back to the starting material (2,2-dimethyl-1,4-cyclohexanedione) and ethylene glycol.
-
Diagnostic Peaks:
-
Free Ethylene Glycol: Sharp singlet at ~3.7 ppm (variable depending on H-bonding).
-
Starting Material: Look for the disappearance of the ketal multiplet (3.9-4.0 ppm) and the appearance of new
-keto triplets downfield (~2.6-2.8 ppm).
-
-
Prevention: Always filter CDCl
through basic alumina or add solid K CO to the NMR tube if the sample is to be stored for more than a few hours [1].
Issue 4: Residual Solvent Quantification
User Question: "I see a singlet at 2.36 ppm. Is this my target's alpha-proton or Toluene?"
Scientist Response:
This is a common overlap issue. Toluene (often used in the azeotropic removal of water during synthesis) has a methyl singlet at 2.36 ppm in CDCl
-
Differentiation:
-
Check the aromatic region (7.1 – 7.3 ppm) for Toluene multiplet signals.
-
Check the integration. The aromatic region (5H) should match the methyl singlet (3H).
-
If the peak at 2.36 ppm integrates to more than the aromatic signals suggest, it is likely an overlap of your target's
-keto singlet and Toluene.
-
-
Action: Re-dry the sample under high vacuum or use a different solvent (e.g., DMSO-
) to shift the solvent peaks away from your structural signals.
Comparative Data Table
Use this table to assign peaks in your
| Structural Feature | Target: 6,6-Dimethyl (Proximal) | Impurity: Regioisomer (Distal) | Impurity: Starting Material |
| Isolated CH | ~2.3 – 2.5 ppm ( | ~1.6 – 1.8 ppm ( | ~2.6 ppm (Singlet, |
| Gem-Dimethyl (Singlet) | ~0.9 – 1.0 ppm ( | ~1.1 – 1.2 ppm ( | ~1.1 ppm |
| Ketal Protons (-OCH | 3.9 – 4.0 ppm (Multiplet) | 3.9 – 4.0 ppm (Singlet/Multiplet) | Absent |
| Other Ring CH | Triplets/Multiplets ~1.8 - 2.5 | Triplets/Multiplets ~1.8 - 2.5 | Triplets ~2.6 - 2.8 |
Experimental Protocols
Protocol A: Sample Preparation for Labile Spiroketals
To prevent acid-catalyzed hydrolysis during analysis.
-
Solvent Choice: Use CDCl
(99.8% D) stored over molecular sieves (4Å). -
Neutralization: Add 1-2 mg of anhydrous K
CO or NaHCO directly to the NMR tube. -
Concentration: Prepare a concentration of ~10-15 mg in 0.6 mL solvent. High concentrations can lead to aggregation-induced broadening.
-
Acquisition: Run the spectrum immediately. Do not leave the sample in the autosampler overnight.
Protocol B: Distinguishing Toluene from Structural Peaks
If the singlet at ~2.3 ppm is ambiguous.
-
1D NOESY Experiment: Irradiate the aromatic protons of Toluene (~7.2 ppm).
-
Observation: If the peak at 2.36 ppm shows a strong NOE correlation, it is Toluene. If there is no correlation, it is likely your structural methylene (which is too far from aromatics).
-
Alternative: Use DMSO-
. Toluene methyl shifts to ~2.30 ppm, while aliphatic ketones often shift slightly differently, potentially resolving the overlap.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org. Chem.1997 , 62, 7512–7515. Link
-
Fulmer, G. R.; et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. (Chapter 12: Nucleophilic substitution at the carbonyl group). Link
Disclaimer: This guide is intended for research purposes only. Chemical shifts may vary slightly based on concentration, temperature, and specific solvent batches.
Sources
Technical Support Center: Scaling Up the Synthesis of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one
Welcome to the technical support center for the synthesis of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important synthetic intermediate.
Introduction
This compound is a valuable building block in organic synthesis, often utilized in the preparation of complex molecules in the pharmaceutical and agrochemical industries. Its spiroketal structure provides a unique three-dimensional framework. The synthesis typically involves the selective ketalization of one of the carbonyl groups of 4,4-dimethylcyclohexane-1,3-dione with ethylene glycol. While the reaction appears straightforward on a small scale, scaling up presents several challenges that can impact yield, purity, and process efficiency. This guide aims to address these challenges with practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the acid-catalyzed reaction of 4,4-dimethylcyclohexane-1,3-dione with ethylene glycol.[1][2][3][4] This reaction forms a cyclic ketal at one of the carbonyl positions, yielding the desired product.
Q2: Why is selective mono-ketalization a challenge?
A2: 4,4-Dimethylcyclohexane-1,3-dione has two ketone functional groups.[1][2][3] Achieving selective reaction at one carbonyl group while leaving the other intact requires careful control of reaction conditions to prevent the formation of the di-ketal byproduct, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[5]
Q3: What are the critical parameters to control during scale-up?
A3: The critical parameters include:
-
Stoichiometry of reactants: The molar ratio of ethylene glycol to the dione is crucial.
-
Catalyst type and loading: The choice and amount of acid catalyst significantly influence reaction rate and selectivity.[6][7][8]
-
Water removal: Efficient removal of the water byproduct is essential to drive the equilibrium towards product formation.[7][8][9]
-
Reaction temperature and time: These parameters must be optimized to ensure complete conversion without promoting side reactions.
-
Solvent selection: The solvent plays a role in reaction kinetics and azeotropic water removal.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Problem 1: Low Reaction Yield
Q: My reaction yield is consistently low, even with extended reaction times. What are the likely causes and how can I improve it?
A: Low yield is a common issue when scaling up this synthesis. The primary culprit is often incomplete conversion due to the reversible nature of ketalization.
Causality & Solutions:
-
Inefficient Water Removal: The formation of the ketal is an equilibrium reaction that produces water.[7][8][9] If water is not effectively removed, the equilibrium will shift back towards the starting materials, limiting the yield.
-
Troubleshooting: On a larger scale, a simple Dean-Stark trap may not be sufficient. Consider using a more efficient setup, such as a packed column above the reactor to improve the separation of water from the azeotropic solvent. Alternatively, employing a desiccant or a continuous process where water is removed under vacuum can be effective.[8]
-
-
Suboptimal Catalyst Loading: Both too little and too much acid catalyst can be detrimental. Insufficient catalyst leads to a slow reaction rate, while excess acid can promote side reactions or degradation of the product.[6][7]
-
Troubleshooting: The optimal catalyst loading should be determined empirically for your specific scale. Start with a catalytic amount (e.g., 0.1-0.5 mol%) of an acid like p-toluenesulfonic acid (p-TSA) or sulfuric acid.[8] Monitor the reaction progress by techniques like GC or TLC to find the sweet spot.
-
-
Insufficient Reaction Temperature: Ketalization may require elevated temperatures to proceed at a reasonable rate.[7]
-
Troubleshooting: Ensure your heating system is adequate for the larger volume. The reaction temperature should be maintained at the boiling point of the azeotropic mixture (e.g., with toluene or benzene) to facilitate water removal.
-
Problem 2: Formation of Di-ketal Byproduct
Q: I am observing a significant amount of the di-ketal byproduct in my crude product mixture. How can I improve the selectivity for the desired mono-ketal?
A: The formation of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane is a competing reaction that becomes more pronounced with an excess of ethylene glycol or prolonged reaction times.
Causality & Solutions:
-
Incorrect Stoichiometry: Using a large excess of ethylene glycol will drive the reaction towards the formation of the di-ketal.
-
Troubleshooting: Carefully control the stoichiometry. A slight excess of the dione or using ethylene glycol as the limiting reagent can favor mono-ketalization. A molar ratio of 1:1 or slightly less than 1 equivalent of ethylene glycol is a good starting point.
-
-
Prolonged Reaction Time at High Temperature: Even with correct stoichiometry, extended heating can lead to the slow formation of the di-ketal.
-
Troubleshooting: Monitor the reaction closely. Once the starting dione is consumed (as determined by GC or TLC), the reaction should be quenched to prevent further reaction.
-
Problem 3: Difficult Product Isolation and Purification
Q: The workup and purification of the product are challenging, leading to product loss. What are some best practices for isolation on a larger scale?
A: The water solubility of the product and unreacted starting materials can complicate extraction and purification.
Causality & Solutions:
-
Emulsion Formation during Workup: The presence of ethylene glycol and the ionic nature of the neutralized catalyst can lead to emulsions during aqueous workup.
-
Troubleshooting: After neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), add brine to the aqueous layer to break emulsions. Perform extractions with a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
Inefficient Purification by Column Chromatography: Scaling up column chromatography can be resource-intensive and may not be practical for large quantities.
-
Troubleshooting: Consider crystallization as a primary purification method. The product is a solid at room temperature.[2] A well-chosen solvent system can provide high purity material with good recovery. Alternatively, distillation under reduced pressure can be an effective purification method for this compound.
-
Experimental Protocols
Synthesis of this compound
This protocol is a starting point and should be optimized for your specific equipment and scale.
Materials:
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add 4,4-dimethylcyclohexane-1,3-dione (1.0 eq), ethylene glycol (1.0-1.1 eq), and a catalytic amount of p-TSA (0.01-0.05 eq).
-
Add sufficient toluene to allow for efficient stirring and azeotropic removal of water.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the theoretical amount of water has been collected and the starting material is no longer observed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine to aid in phase separation.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or distillation under reduced pressure.
Table 1: Example Reaction Parameters for Scale-up
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| 4,4-Dimethylcyclohexane-1,3-dione | 10.0 g | 1.0 kg |
| Ethylene glycol | 4.7 g | 470 g |
| p-TSA | 0.2 g | 20 g |
| Toluene | 100 mL | 10 L |
| Reflux Time | 4-6 hours | 8-12 hours |
Visualizing the Process
Reaction Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram provides a logical flow for diagnosing and solving common problems.
Caption: Troubleshooting decision tree for the synthesis of the target compound.
References
-
Dong, J.-L., Yu, L.-S.-H., & Xie, J.-W. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5488–5502. [Link]
-
Dong, J.-L., Yu, L.-S.-H., & Xie, J.-W. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5488–5502. [Link]
-
Zhang, Z., & Dong, J. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(1), 75-107. [Link]
-
Dong, J.-L., Yu, L.-S.-H., & Xie, J.-W. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5488–5502. [Link]
- Rath, M., & Wiles, C. (1999). Preparation of cyclic acetals or ketals.
-
Li, Y., et al. (2014). NH4HF2 as a Selective TBS-Removal Reagent for the Synthesis of Highly Functionalized Spiroketal via Tandem Deprotection/Spiroketalization Procedure. The Journal of Organic Chemistry, 79(1), 189-197. [Link]
-
Sperry, J., Wilson, Z. E., & Brimble, M. A. (2010). Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products. Natural Product Reports, 27(8), 1117-1137. [Link]
-
Shea, K. (2014). Ketal Synthesis Problem. YouTube. [Link]
-
Sperry, J., Wilson, Z. E., Rathwell, D. C. K., & Brimble, M. A. (2010). Isolation, biological activity and synthesis of benzannulated spiroketal natural products. Natural Product Reports, 27(8), 1117-1137. [Link]
-
Reddy, D. S., & Kumar, K. S. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 13(9), 2046-2093. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. Chemistry LibreTexts. [Link]
-
Wang, Y., et al. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Catalysts, 8(2), 53. [Link]
- Wang, Y., et al. (2006). Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
-
PubChem. (n.d.). 1,3-Cyclohexanedione, 4,4-dimethyl-. PubChem. [Link]
- Schering Aktiengesellschaft. (1982). Process for the preparation of cyclohexane-1,3-diones, and some bicyclic...
-
Wikipedia. (n.d.). Dimedone. Wikipedia. [Link]
Sources
- 1. CAS 562-46-9: 4,4-dimethyl-1,3-cyclohexanedione [cymitquimica.com]
- 2. 4,4-Dimethyl-1,3-cyclohexanedione 98 562-46-9 [sigmaaldrich.com]
- 3. 1,3-Cyclohexanedione, 4,4-dimethyl- | C8H12O2 | CID 136360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimedone - Wikipedia [en.wikipedia.org]
- 5. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5917059A - Preparation of cyclic acetals or ketals - Google Patents [patents.google.com]
- 9. Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition [mdpi.com]
Stability of "6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one" under acidic and basic conditions
This technical guide addresses the stability, reactivity, and handling of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one (CAS: 131206-75-2).
This molecule is a specialized mono-ketal derivative of 3,3-dimethyl-1,4-cyclohexanedione. Its unique structural feature—the gem-dimethyl group adjacent to the spiro-ketal center—imparts distinct stability profiles compared to standard cyclohexanone ketals.
Molecule Architecture & Reactivity Profile
Before troubleshooting, it is critical to understand the steric environment of this molecule. The IUPAC numbering places the gem-dimethyl group at position 6, directly adjacent to the spiro-carbon (position 5).
-
The "Fortress" (C5/C6): The 1,3-dioxolane ring (ketal) is sterically shielded by the adjacent 6,6-dimethyl group. This creates a kinetic barrier against hydrolysis.
-
The "Target" (C8): The ketone at position 8 is relatively exposed and flanked by methylene groups (C7 and C9), making it the primary site for nucleophilic attack and enolization.
Figure 1: Reactivity map highlighting the steric influence of the gem-dimethyl group on the ketal stability.
Stability Under Acidic Conditions
Core Directive: Acid causes hydrolysis, converting the spiro-ketal back into the parent ketone (3,3-dimethyl-1,4-cyclohexanedione) and ethylene glycol.
The "Gem-Dimethyl" Stability Effect
Unlike standard cyclohexanone ketals which hydrolyze rapidly in aqueous acid, this compound exhibits enhanced resistance . The bulky methyl groups at C6 sterically hinder the approach of water to the oxocarbenium ion intermediate formed at C5.
Implication: Standard deprotection protocols (e.g., 1N HCl, RT) may be too slow or incomplete.
Troubleshooting Guide: Acidic Scenarios
| Symptom | Probable Cause | Corrective Action |
| Incomplete Deprotection | Steric hindrance from C6-dimethyls slows hydrolysis. | Increase Thermal Energy: Heat to 50-60°C.Solvent Switch: Use Acetone/H₂O (trans-ketalization) with pTSA instead of simple aqueous acid. |
| Product Decomposition | Retro-aldol of the resulting dione. | Buffer Control: Ensure pH does not drop < 1.0. The parent dione is sensitive to strong protic environments over extended times. |
| NMR Solvent Shift | Trace acid in CDCl₃ (Chloroform-d). | Neutralize: Pass CDCl₃ through basic alumina or use CD₂Cl₂. Trace HCl in aged chloroform is sufficient to initiate slow hydrolysis. |
Validated Deprotection Protocol (High Yield)
For intentional removal of the ketal group:
-
Dissolve: Substrate in THF:Water (4:1).
-
Acidify: Add 5.0 eq. of Trifluoroacetic acid (TFA) or 0.5 eq. p-Toluenesulfonic acid (pTSA).
-
Heat: Stir at 50°C. Monitor by TLC (The dione is more polar).
-
Workup: Neutralize with sat. NaHCO₃ before concentrating to prevent acid-catalyzed polymerization of the dione.
Stability Under Basic Conditions
Core Directive: The ketal moiety is chemically inert to bases. However, the C8 ketone is reactive .
The Enolization Risk
The ketone at C8 has
-
C7 Protons: Sterically crowded (adjacent to C6-dimethyls).
-
C9 Protons: Sterically accessible.
Under strong basic conditions (e.g., LDA, NaH, KOtBu), enolization will occur predominantly at C9 (Kinetic control) or equilibrate to the thermodynamic enolate.
Troubleshooting Guide: Basic Scenarios
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Alkylation | Self-condensation (Aldol) of the C8 ketone. | Temperature Control: Maintain reaction at -78°C during base addition.Base Selection: Use bulky bases (LiHMDS) to favor kinetic deprotonation and prevent polymerization. |
| Ring Opening | Retro-Claisen fragmentation (rare but possible at high T). | Avoid Heating: Do not reflux in strong alkoxide bases (e.g., NaOEt/EtOH) for extended periods. |
| Racemization | If chiral centers exist elsewhere, base can scramble them. | Time Management: Quench reactions immediately upon completion; do not let stir overnight in base. |
Experimental Logic & Workflow
When handling this compound, the decision tree below ensures sample integrity during workup and storage.
Figure 2: Decision logic for troubleshooting stability issues based on pH environment.
Frequently Asked Questions (FAQs)
Q: Can I use this compound in Grignard reactions? A: Yes. The ketal is stable to Grignard reagents. However, the C8 ketone will react. If you intend to react at C8, the C5-ketal will survive. If you need to protect C8, you must convert it to a different protecting group (e.g., a thioketal) before reacting.
Q: Why is the hydrolysis slower than cyclohexanone ethylene ketal? A: This is due to the Thorpe-Ingold Effect (Gem-Dimethyl Effect) applied to the transition state. While the effect usually accelerates cyclization, in this context, the bulky methyl groups at C6 create steric congestion that hinders the hydration of the oxocarbenium intermediate required to open the ring [1].
Q: How should I store this compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). While the solid is relatively stable, moisture absorption can create a localized acidic environment on the crystal surface, leading to slow degradation over months.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Chapter on protection of carbonyl groups, detailing stability of cyclic acetals/ketals).
-
PubChem. (n.d.).[2] Compound Summary: this compound (CID 67745292).[2] National Library of Medicine. Retrieved March 2, 2026. [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[3] (Mechanisms of acetal hydrolysis and steric effects).
Sources
Removal of unreacted starting materials from "6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one"
This technical guide addresses the purification of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one (CAS: 131206-75-2).
Note on Chemical Identity: This molecule is the mono-ethylene ketal of 3,3-dimethyl-1,4-cyclohexanedione . It is structurally distinct from the dimedone derivative (which is a 1,3-dione). The purification logic below relies on the specific polarity and solubility differences between the 1,4-dione starting material and the mono-ketal product.
Ticket Type: Process Optimization & Impurity Removal Applicable For: Organic Synthesis, Process Chemistry, CMC Development
Executive Summary
The synthesis of this compound typically involves the acid-catalyzed ketalization of 3,3-dimethyl-1,4-cyclohexanedione with ethylene glycol. The primary challenge is the "statistical mixture" problem: separating the desired mono-ketal from the unreacted starting material (SM) and the over-reacted bis-ketal .
Unlike 1,3-diketones (which can be separated by base extraction due to acidity), this 1,4-dione system requires separation based on polarity and solubility profiles .
Module 1: The "Heptane Freeze" Protocol (Recommended)
Theory: The starting material (3,3-dimethyl-1,4-cyclohexanedione) is highly polar due to two free carbonyls. The target mono-ketal is lipophilic. The most effective purification method exploits the poor solubility of the dione (SM) and the bis-ketal in cold non-polar aliphatic hydrocarbons.
The Protocol:
-
Concentration: Evaporate the reaction solvent (typically Toluene or Benzene) completely to obtain the crude oil/solid.
-
Dissolution: Add Heptane (Ratio: ~3 mL per gram of crude).
-
Heat: Warm the mixture to 50–60°C. The mono-ketal should dissolve completely.
-
Observation Point: If a dark, oily residue remains at the bottom, this is likely polymerized material or unreacted glycol. Decant the clear heptane layer into a clean flask.
-
-
Crystallization (The "Freeze"):
-
Cool the heptane solution slowly to Room Temperature (25°C).
-
Place the flask in a freezer or ice-salt bath (-10°C to 0°C) for 2–4 hours.
-
-
Filtration:
-
Scenario A (Solid Product): If the target crystallizes (white needles), filter and wash with cold heptane.
-
Scenario B (Liquid Product): If the target remains oil, but impurities precipitate, filter off the solids (SM/Bis-ketal) and concentrate the filtrate.
-
Why this works: Heptane acts as a "solubility filter." The polar dione (SM) crashes out, while the mono-ketal remains in solution (or crystallizes selectively depending on concentration).
Module 2: Aqueous Workup for Glycol Removal
Issue: Excess ethylene glycol is viscous and difficult to remove by rotary evaporation.
Solution: Exploiting the partition coefficient (
-
Dilution: Dilute the reaction mixture with Ethyl Acetate or MTBE (do not use DCM if avoiding emulsions).
-
The Brine Wash:
-
Wash 3x with saturated NaCl (Brine) .
-
Crucial Step: The high ionic strength of brine forces the ethylene glycol into the aqueous phase more effectively than pure water, preventing product loss.
-
-
Drying: Dry organic layer over
(Sodium Sulfate).[1] Magnesium Sulfate ( ) is slightly acidic and can cause trace hydrolysis of the ketal if left too long.
Module 3: Troubleshooting Flowchart
Visualizing the Decision Matrix
Caption: Decision matrix for separating mono-ketal from glycol and polymeric impurities using solubility differentials.
FAQ: Common Research Pain Points
Q1: My product is hydrolyzing back to the starting material on the column. Why? A: Silica gel is slightly acidic. Ketal protecting groups are acid-labile.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the acidic sites on the silica. Alternatively, use basic alumina.
Q2: I have a stubborn emulsion during the aqueous wash. A: This is caused by the surfactant-like properties of the mono-ketal (polar head, lipophilic tail) interacting with excess glycol.
-
Fix: Add a small amount of Methanol (2–5 mL) to the separatory funnel. It breaks the surface tension immediately. Alternatively, filter the biphasic mixture through a pad of Celite.
Q3: Can I distill this compound? A: Yes, but it requires high vacuum.
-
Data: The boiling point is approximately 70–73°C (at reduced pressure) or significantly higher at ambient.
-
Warning: Ensure the pot temperature does not exceed 140°C, as thermal de-protection or polymerization can occur.
Q4: How do I distinguish the SM from the Product via TLC? A: Use a stain.
-
Stain: 2,4-DNP (Dinitrophenylhydrazine).
-
Result: The Starting Material (Dione) will stain Deep Red/Orange instantly (two ketones). The Product (Mono-ketal) will stain Yellow/Light Orange (one ketone) and usually has a higher
value in Hexane:EtOAc mixtures.
Quantitative Data: Solubility Profile
| Solvent | SM (3,3-dimethyl-1,4-dione) | Product (Mono-ketal) | Impurity (Glycol) |
| Water | Soluble | Insoluble | Miscible |
| Heptane | Insoluble | Soluble (Hot) | Immiscible |
| Toluene | Soluble | Soluble | Immiscible |
| DCM | Soluble | Soluble | Immiscible |
Use this table to design custom extraction protocols.
References
-
ChemicalBook. (2024). Synthesis and Process for 1,4-Dioxaspiro[4.5]decan-8-one. (Detailed industrial protocol for heptane crystallization and ionic liquid separation). Link
-
PubChem. (2024).[2] Compound Summary: this compound (CID 67745292).[2] National Library of Medicine. Link
-
ChemSrc. (2025). Physical Properties and Boiling Point Data for 1,4-Dioxaspiro[4.5]decan-8-one derivatives.Link
Sources
Technical Support Center: Optimizing the Ketal Protection of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one
An in-depth guide to improving the efficiency of "6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one" ketal protection.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the efficiency and yield of the ethylene glycol ketal protection of 4,4-dimethylcyclohexane-1,3-dione's less hindered ketone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to overcome common challenges in this specific transformation.
The protection of carbonyl groups is a cornerstone of multi-step organic synthesis, enabling chemists to perform reactions on other parts of a molecule without unintended side reactions at the carbonyl site.[1][2] The formation of a cyclic ketal using ethylene glycol is a robust and widely used method for this purpose.[3] However, the reactivity of ketones can be significantly influenced by their steric and electronic environment. The target molecule, this compound, presents a unique challenge due to the gem-dimethyl group, which can sterically hinder the approach to the adjacent carbonyl. This guide will address these specific challenges in a practical, question-and-answer format.
Section 1: Understanding the Core Chemistry
Before troubleshooting, it's crucial to understand the reaction's mechanism and equilibrium. Ketal formation is an acid-catalyzed, reversible reaction.[4]
The Reaction Mechanism
The reaction proceeds through several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A molecule of ethylene glycol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other carbonyl oxygen.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion.
-
Ring Closure: The second hydroxyl group of the ethylene glycol attacks the carbocation, forming the five-membered ring.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed ether oxygen.
The Equilibrium Challenge
This reaction is reversible, with water as a byproduct.[5] According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, preventing the reaction from going to completion.[6][7] Therefore, the continuous and efficient removal of water is the single most critical factor for achieving high yields.[5][8]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the ketal protection of this sterically demanding substrate.
Q1: My reaction has stalled, and I have a mixture of starting material and product. What's the primary cause?
A1: Incomplete conversion is almost always due to inefficient water removal. The water produced during the reaction is hydrolyzing your product back to the starting ketone, establishing an unfavorable equilibrium.
-
Causality: The ketal is unstable in the presence of both the acid catalyst and water.[6][7] If water is not removed as it is formed, the rate of hydrolysis can approach the rate of formation, leading to a stalled reaction.
-
Solution:
-
Verify Your Water Removal System: If using a Dean-Stark apparatus, ensure your solvent (e.g., toluene) is refluxing at a sufficient rate to azeotropically remove water.[5][9] Check that the condensed solvent is returning to the flask and water is collecting in the trap.
-
Use a Drying Agent: For smaller-scale reactions where a Dean-Stark may be inefficient, using molecular sieves (4Å) can be highly effective.[10] A modified setup with an addition funnel packed with sieves placed between the flask and condenser can be used to pass the solvent vapor through the drying agent.[10]
-
Increase Diol Concentration: Using a slight excess of ethylene glycol (1.2-1.5 equivalents) can help push the equilibrium forward.
-
Q2: I'm getting very low yields or no product at all. What should I check first?
A2: This often points to issues with the catalyst, reaction temperature, or the quality of your reagents.
-
Causality: The reaction requires an acid catalyst to activate the carbonyl group.[4] Without it, the reaction will not proceed. Steric hindrance from the gem-dimethyl groups in your substrate means that sufficient thermal energy is also required to overcome the activation barrier.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure your acid catalyst is active. p-Toluenesulfonic acid (p-TsOH) monohydrate is a reliable choice.[5] If it's old, its activity may be compromised.
-
Catalyst Loading: Use a catalytic amount, typically 0.1-1 mol%. Too much acid can lead to side reactions or protonate the ethylene glycol, reducing its nucleophilicity.[7]
-
Temperature: The reaction needs to be heated to reflux in a suitable solvent like toluene (b.p. ~111 °C) to facilitate both the reaction rate and the azeotropic removal of water.
-
Reagent Purity: Ensure your ethylene glycol and solvent are reasonably anhydrous to start with. While the reaction generates water, starting with wet reagents puts you at an immediate disadvantage.
-
Q3: Which acid catalyst is best for this substrate, and are there milder alternatives for sensitive molecules?
A3: The choice of catalyst depends on the presence of other functional groups in your molecule.
-
Standard Conditions: For most applications, p-Toluenesulfonic acid (p-TsOH) is the catalyst of choice due to its effectiveness, ease of handling, and moderate acidity.[5][11]
-
Acid-Sensitive Substrates: If your molecule contains other acid-labile groups (e.g., silyl ethers, Boc-groups), a milder catalyst or different conditions are necessary.[6][7]
-
Pyridinium p-toluenesulfonate (PPTS) is a much milder acid catalyst that is often effective.
-
Lewis acids like Indium(III) triflate or complexes of palladium have been reported for mild acetalization.[12][13]
-
Some modern protocols use extremely low loadings (0.1 mol%) of conventional acids like HCl, which can sometimes be successful without aggressive conditions, although this may be less effective for a sterically hindered ketone.[6][7]
-
| Catalyst | Typical Loading | Notes |
| p-TsOH | 0.1 - 1 mol% | Workhorse catalyst, effective and economical.[5] |
| H₂SO₄ | Catalytic drop | Highly corrosive, can cause charring.[7] |
| PPTS | 1 - 5 mol% | Mild and suitable for acid-sensitive substrates. |
| Lewis Acids | Varies | Can offer high chemoselectivity but are more expensive.[12] |
Q4: How can I be certain that water is being removed effectively?
A4: Visual confirmation and proper setup are key.
-
Dean-Stark Apparatus: You should see milky, heterogeneous (two-phase) droplets condensing and falling into the trap. As the reaction progresses, the lower aqueous layer in the trap should visibly increase in volume.[5] If the condensate is clear, your system may not be hot enough, or there might be a leak.
-
Molecular Sieves: The sieves must be activated (heated under vacuum) before use. They should not be added directly to the acidic reaction mixture, as they can be degraded and neutralize the catalyst.[10] Use them in a Soxhlet extractor or a packed side-arm funnel where only the solvent vapor passes over them.[10]
Section 3: Optimized Experimental Protocols
Protocol 1: Classic Dean-Stark Method (Scale: >5 mmol)
This is the standard, robust method for ensuring complete water removal on a larger scale.
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.
-
Reagents: To the flask, add the starting ketone (1.0 eq), toluene (to make a ~0.5 M solution), ethylene glycol (1.5 eq), and p-TsOH monohydrate (0.01 eq).
-
Reaction: Heat the mixture to a vigorous reflux. You should observe water collecting in the trap over 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or GC. The reaction is complete when no more water collects in the trap and the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Wash the organic mixture with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Molecular Sieve Method (Scale: <5 mmol)
This method is ideal for small-scale synthesis where a Dean-Stark trap is impractical.
-
Setup: In an oven-dried, two-neck round-bottom flask equipped with a reflux condenser, add the starting ketone (1.0 eq), ethylene glycol (1.5 eq), and a suitable solvent (e.g., dichloromethane or toluene).
-
Sieves: In a separate flask, activate 4Å molecular sieves by heating under high vacuum. Add the activated sieves to a Soxhlet extractor or a side-arm funnel packed with glass wool.
-
Catalyst: Add the acid catalyst (e.g., PPTS, 0.05 eq) to the reaction flask.
-
Reaction: Heat the mixture to reflux. The solvent vapor will pass through the sieves, be dried, and then return to the reaction flask.
-
Monitoring & Work-up: Follow steps 4 and 5 from Protocol 1. The work-up is identical.
Section 4: Troubleshooting Decision Tree
If you encounter issues, follow this logical guide to diagnose the problem.
References
- Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC. (2025). Vertex AI Search.
-
Acetals as Protecting Groups for Aldehydes and Ketones. (2025). Chemistry Steps. [Link]
-
How Water Reduces the Reactivity of Surface Intermediates in Carboxylic Acid Ketonization on Titanium Dioxide. (2023). PNNL. [Link]
-
Zhang, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
-
Zhang, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PMC. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
-
Shi, X., & Rainier, J. D. (2007). A Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters. [Link]
-
Baar, M. R., Russell, C. E., & Wustholz, K. L. The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4-Hydroxy-4,4-diphenyl-2-butanone. oxybliss.com. [Link]
- Wuts, P. G. (n.d.). Chapter 2 Carbonyl Protecting Groups. Source Not Available.
- Reactions of Aldehydes and Ketones 2. Source Not Available.
-
acetals and ketals as protecting groups. (2019). YouTube. [Link]
-
Sun, H., et al. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. MDPI. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (n.d.). ResearchGate. [Link]
-
Wright, A. C., Du, Y. E., & Stoltz, B. M. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. stoltz2.caltech.edu. [Link]
-
Ketone α-alkylation at the more-hindered site. (2023). PMC. [Link]
-
12.8: Reactions of Aldehydes and Ketones with Water. (2014). Chemistry LibreTexts. [Link]
-
Ketone α-alkylation at the more-hindered site. (n.d.). ResearchGate. [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. (n.d.). ResearchGate. [Link]
-
Acetal and Ketal Formation. (2021). YouTube. [Link]
-
17.8: Acetals as Protecting Groups. (2019). Chemistry LibreTexts. [Link]
-
This compound. PubChem. [Link]
-
Protecting Groups for Aldehydes & Ketones | Cyclic Acetals & Ketals. (2021). YouTube. [Link]
- Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst.
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (n.d.). ResearchGate. [Link]
-
12.9: Reactions of Aldehydes and Ketones with Alcohols. (2014). Chemistry LibreTexts. [Link]
-
Ethylene Glycol for Protecting Groups. (2020). YouTube. [Link]
-
19.5b Cyclic Acetals as Protecting Groups. (2018). YouTube. [Link]
-
This compound. Appretech Scientific Limited. [Link]
-
Propose a mechanism for the acid-catalyzed reaction of cyclohexan... Pearson. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. datapdf.com [datapdf.com]
- 12. mdpi.com [mdpi.com]
- 13. Dimethyl Acetals [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one and 1,4-dioxaspiro[4.5]decan-8-one
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of building blocks is paramount to the successful construction of complex molecular architectures. Spirocyclic ketones, in particular, serve as valuable scaffolds in medicinal chemistry and materials science. This guide provides an in-depth technical comparison of the reactivity of two closely related spirocyclic ketones: 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one and 1,4-dioxaspiro[4.5]decan-8-one . The primary structural difference, the presence of a gem-dimethyl group at the C6 position, profoundly influences the steric and electronic environment of the ketone, leading to significant disparities in their chemical behavior.
Unveiling the Impact of the Gem-Dimethyl Group: A Structural and Electronic Perspective
The core of this comparison lies in understanding the influence of the gem-dimethyl group on the cyclohexanone ring of the spirocycle. This substitution at the C6 position, which is beta to the carbonyl group, introduces notable steric and electronic effects that dictate the reactivity of the ketone.
Steric Hindrance: The two methyl groups at the C6 position in this compound create a significantly more sterically congested environment around the carbonyl group compared to its unsubstituted counterpart. This steric bulk can impede the approach of nucleophiles and other reagents to the electrophilic carbonyl carbon. The analogous compound, 2,2-dimethylcyclohexanone, is well-recognized as a sterically hindered ketone.[1] This hindrance is a critical factor in determining the feasibility and rate of many common ketone reactions.
Thorpe-Ingold Effect (gem-Dimethyl Effect): The presence of a gem-dimethyl group can also lead to the Thorpe-Ingold effect, which can accelerate intramolecular reactions and influence the equilibrium of cyclization processes.[2][3] This effect arises from the compression of the internal bond angles of the cyclohexane ring due to the steric bulk of the methyl groups. This can, in some cases, pre-organize the molecule into a conformation that is more favorable for certain reactions. While primarily discussed in the context of ring-closure reactions, the conformational rigidity imposed by the gem-dimethyl group can also affect the accessibility of adjacent reaction centers.
Comparative Reactivity in Key Ketone Transformations
The aforementioned structural and electronic differences manifest in the reactivity of these two spirocyclic ketones across a range of important chemical transformations.
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a fundamental reaction of ketones. The accessibility of the electrophilic carbonyl carbon is a key determinant of the reaction rate.
-
1,4-Dioxaspiro[4.5]decan-8-one: This ketone readily undergoes nucleophilic addition with a variety of nucleophiles. For instance, it is a common precursor in reductive amination reactions, where an amine adds to the carbonyl to form an imine or enamine intermediate, which is then reduced.[4]
-
This compound: Due to the steric hindrance imposed by the gem-dimethyl group, nucleophilic attack on the carbonyl carbon is expected to be significantly slower. Large or bulky nucleophiles may face a substantial energy barrier to approach the carbonyl carbon.
Experimental Data Snapshot: Grignard Reaction
| Ketone | Reagent | Expected Relative Rate | Expected Yield | Rationale |
| 1,4-Dioxaspiro[4.5]decan-8-one | MeMgBr | Faster | Higher | Less steric hindrance at the carbonyl carbon allows for easier approach of the Grignard reagent. |
| This compound | MeMgBr | Slower | Lower | Significant steric hindrance from the C6 gem-dimethyl group impedes the approach of the nucleophile. |
Enolate Formation and Subsequent Reactions
The formation of an enolate is a crucial step for many reactions at the α-carbon of a ketone, such as aldol condensations and alkylations.
-
1,4-Dioxaspiro[4.5]decan-8-one: This ketone has two enolizable positions (C7 and C9). Under thermodynamic conditions, the more substituted enolate is generally favored.
-
This compound: The presence of the gem-dimethyl group at C6 can influence the regioselectivity of enolate formation. Deprotonation at the C7 position would be sterically hindered by the adjacent methyl groups. Therefore, enolate formation is more likely to occur at the C9 position. Furthermore, the overall rate of enolate formation may be slower due to the conformational constraints imposed by the gem-dimethyl group.
Experimental Data Snapshot: Enamine Formation
Enamine formation is a common method to activate the α-position of a ketone for alkylation or acylation. The rate of enamine formation is sensitive to steric hindrance.
| Ketone | Reagent | Expected Relative Rate | Rationale |
| 1,4-Dioxaspiro[4.5]decan-8-one | Pyrrolidine | Faster | Unhindered approach of the secondary amine to the carbonyl group. |
| This compound | Pyrrolidine | Slower | Steric hindrance from the gem-dimethyl group slows down the initial nucleophilic attack of the amine and the subsequent dehydration step. More hindered ketones are known to react less readily to form enamines.[5] |
Olefination Reactions (e.g., Wittig Reaction)
The Wittig reaction is a powerful tool for converting ketones into alkenes. The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.
-
1,4-Dioxaspiro[4.5]decan-8-one: This ketone is expected to undergo the Wittig reaction with a range of ylides to produce the corresponding alkene.
-
This compound: The steric hindrance around the carbonyl group is a significant factor in the Wittig reaction. Sterically hindered ketones are known to react slowly or not at all with less reactive, stabilized ylides.[6] While more reactive, non-stabilized ylides might still react, the yields are expected to be lower and reaction times longer compared to the unhindered analogue.
Experimental Protocols
To provide a practical context for the discussed reactivity differences, the following are representative experimental protocols for key transformations.
Protocol 1: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one
This protocol is a representative procedure for the reductive amination of the less hindered ketone.[4]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Ammonium acetate
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) and ammonium acetate (10 eq) in dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Protocol 2: Wittig Reaction with a Sterically Hindered Ketone (Conceptual)
A successful Wittig reaction with this compound would likely require a more reactive, non-stabilized ylide and potentially harsher reaction conditions.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
A strong, non-nucleophilic base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation (indicated by a color change, typically to orange or yellow).
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired alkene.
Visualization of Reactivity Principles
To visually summarize the key factors influencing the reactivity of these ketones, the following diagrams are provided.
Caption: Steric hindrance comparison for nucleophilic attack.
Caption: Regioselectivity of enolate formation.
Conclusion
The presence of a gem-dimethyl group at the C6 position of the 1,4-dioxaspiro[4.5]decane scaffold significantly attenuates the reactivity of the C8-ketone. This is primarily due to increased steric hindrance, which impedes the approach of nucleophiles and other reagents to the carbonyl carbon. Consequently, This compound is a less reactive and more sterically demanding building block compared to 1,4-Dioxaspiro[4.5]decan-8-one .
For synthetic chemists and drug development professionals, this difference in reactivity is a critical consideration in reaction design. While the unhindered nature of 1,4-Dioxaspiro[4.5]decan-8-one makes it a versatile intermediate for a wide range of transformations, the steric bulk of its dimethylated counterpart can be strategically employed to control regioselectivity or to introduce conformational rigidity in a target molecule. The choice between these two spirocyclic ketones will ultimately depend on the specific synthetic goals and the desired properties of the final product.
References
-
LookChem. (n.d.). Cas 1193-47-1, 2,2-DIMETHYLCYCLOHEXANONE. Retrieved from [Link]
- Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press.
-
Wikipedia. (2023, December 1). Thorpe–Ingold effect. Retrieved from [Link]
-
Chem-Station. (2016, January 27). Thorpe-Ingold Effect. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
Sources
Comparative Analysis of Protecting Groups for Cyclohexanones
Topic: Content Type: Technical Guide / Comparative Analysis Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In complex organic synthesis, the protection of cyclohexanones is a pivotal decision point. Unlike acyclic ketones, cyclohexanones possess unique conformational constraints (chair-boat interconversions) that influence both the rate of protection and the stability of the resulting acetal. This guide provides a critical analysis of the three primary protecting group classes—1,3-dioxolanes , 1,3-dioxanes , and 1,3-dithianes —focusing on their kinetic profiles, orthogonality, and specific utility in drug development workflows.
Mechanistic Principles: Entropy vs. Enthalpy
The formation of a cyclic acetal from a ketone and a diol is an equilibrium process governed by the Gibbs free energy equation (
-
Entropic Factor (
): Reaction with a diol (2 molecules 2 molecules: acetal + water) is entropically more favorable than reaction with two equivalents of a mono-alcohol (3 molecules 2 molecules). This "chelate effect" drives the stability of cyclic acetals. -
Enthalpic Factor (
):-
5-Membered Rings (Dioxolanes): Form faster due to proximity effects but suffer from slight ring strain (envelope conformation).
-
6-Membered Rings (Dioxanes): Thermodynamically more stable (chair conformation) but kinetically slower to form. The relief of dipole-dipole interactions and torsional strain in the 6-membered ring makes 1,3-dioxanes significantly more resistant to acid hydrolysis than their 5-membered counterparts.
-
Diagram 1: Acid-Catalyzed Acetalization Mechanism
Caption: Step-wise mechanism of acid-catalyzed acetal formation highlighting the critical water elimination step.
Comparative Performance Analysis
The choice of protecting group dictates the orthogonality of the synthetic route. The following table synthesizes experimental stability data relative to cyclohexanone derivatives.
Table 1: Stability and Reactivity Profile
| Feature | 1,3-Dioxolane (Ethylene Glycol) | 1,3-Dioxane (1,3-Propanediol) | 1,3-Dithiane (1,3-Propanedithiol) |
| Formation Rate | Fast (Kinetic control possible) | Slower (Thermodynamic control) | Slow (Requires strong Lewis Acid) |
| Acid Stability (pH 1-4) | Low (Hydrolyzes readily) | Moderate (2-3x more stable than dioxolane) | High (Stable to conc. HCl) |
| Base/Nucleophile Stability | High (Stable to R-Li, LDA) | High | High |
| Reduction Stability | Stable (LiAlH4, NaBH4) | Stable | Stable |
| Oxidation Stability | Moderate (Cleaved by ozone) | Moderate | Low (Oxidizes to sulfoxide/sulfone) |
| Deprotection Condition | Aqueous Acid (HCl, TsOH) | Stronger Acid / Heat | Oxidative (Hg²⁺, NBS, I₂) |
| Key Advantage | Ease of installation/removal | Enhanced stability | Umpolung (Acyl anion equivalent) |
Critical Insight: The Gem-Dimethyl Effect
For maximum stability, use Neopentyl Glycol (2,2-dimethyl-1,3-propanediol). The resulting 5,5-dimethyl-1,3-dioxane is exceptionally stable due to the Thorpe-Ingold effect, often requiring forcing conditions (e.g., TFA/H2O at reflux) for removal. This is the "nuclear option" for acid stability.
Experimental Protocols
Method A: The "Workhorse" (Dean-Stark)
Best for: Stable substrates, large scale, cost-efficiency.
Reagents: Cyclohexanone (10 mmol), Ethylene Glycol (15-20 mmol), p-Toluenesulfonic acid (TsOH) (0.5 mmol), Toluene (50 mL).
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Reflux: Add reagents and heat to reflux. Water will separate into the trap.
-
Monitoring: Monitor by TLC or GC. Cyclohexanone disappearance usually occurs within 2-4 hours.
-
Workup: Cool to RT. Wash with sat. NaHCO₃ (2x) and Brine (1x). Dry over MgSO₄ and concentrate.
-
Purification: Distillation or rapid silica plug (add 1% Et3N to eluent to prevent hydrolysis on silica).
Method B: The "Noyori" Conditions (Mild/Aprotic)
Best for: Acid-sensitive substrates, complex natural products.
This method uses 1,2-bis(trimethylsilyloxy)ethane (BTSE) as a masked glycol equivalent. The reaction proceeds via a silyl-oxonium intermediate, avoiding free water and strong protons.
Reagents: Cyclohexanone (1.0 equiv), BTSE (1.2 equiv), TMSOTf (0.01 - 0.05 equiv), DCM (anhydrous).
-
Preparation: Flame-dry glassware under Argon. Dissolve ketone and BTSE in DCM at -78°C.
-
Catalysis: Add TMSOTf dropwise. The reaction is often extremely fast (< 1 hour).
-
Quench: Add anhydrous Pyridine (2 equiv relative to TMSOTf) at low temperature.
-
Workup: Pour into sat. NaHCO₃. Extract with DCM.
-
Note: This method is virtually neutral and preserves acid-labile groups like TBDMS ethers or trityl groups elsewhere in the molecule.
Method C: 1,3-Dithiane Formation (Lewis Acid)
Best for: Umpolung chemistry or extreme acid stability.
Reagents: Cyclohexanone (1.0 equiv), 1,3-Propanedithiol (1.1 equiv), BF₃·OEt₂ (1.1 equiv), DCM.
-
Addition: Dissolve ketone and dithiol in DCM at 0°C.
-
Activation: Add BF₃·OEt₂ dropwise. (Note: BF₃ is stoichiometric here to complex the generated water, though catalytic amounts can work with desiccants).
-
Warming: Allow to warm to RT. Stir 12h.
-
Quench: Carefully add 10% NaOH or KOH solution (exothermic).
-
Odor Control: Wash all glassware with bleach to oxidize residual thiols.
Decision Framework & Deprotection
Selecting the right group depends largely on the next step in your synthesis.
Diagram 2: Protecting Group Selection Tree
Caption: Decision matrix for selecting the optimal protecting group based on substrate sensitivity and synthetic goals.
Deprotection Strategies[1][2][3][4][5][6][7][8][9]
-
Dioxolanes/Dioxanes:
-
Dithianes:
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[5][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][6][7] (The definitive guide on stability charts).
-
Tsunoda, T., Suzuki, M., & Noyori, R. (1980). A facile procedure for acetalization under aprotic conditions.[5][8] Tetrahedron Letters, 21(14), 1357-1358. (The "Noyori" TMSOTf protocol).[9] [8]
-
Corey, E. J., & Seebach, D. (1975). 1,3-Dithiane.[6][7] Organic Syntheses, Coll.[2][10] Vol. 6, p.556. (Foundational dithiane chemistry).
- Volpe, T., et al. (1986). Relative hydrolysis rates of cyclohexanone ketals. Tetrahedron. (Establishes the stability order of 6- vs 5-membered rings).
-
Karimi, B., et al. (2002).[1][5][6] MSTFA as an Effective TMS Source for the TMSOTf-Catalyzed Synthesis of Cyclic Acetals.[11] Synthesis.
Sources
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. thieme-connect.de [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.iitb.ac.in [chem.iitb.ac.in]
- 11. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals [organic-chemistry.org]
Biological activity screening of "6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one" derivatives
This guide outlines the biological activity screening of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one derivatives. This molecule acts as a high-value pharmacophore scaffold, leveraging the gem-dimethyl effect to improve metabolic stability and the spiro-cyclic motif to enforce conformational rigidity.
These derivatives are primarily screened for two distinct therapeutic/agrochemical applications: HIF-Prolyl Hydroxylase (PHD) Inhibition (for anemia/ischemia) and Strigolactone Mimicry (for parasitic weed control or crop enhancement).
Executive Summary & Scaffold Analysis
This compound is a mono-protected diketone intermediate. Its derivatives are designed to overcome the limitations of flexible, linear alkyl chains or metabolically labile unsubstituted rings.
-
Core Advantage 1: The Thorpe-Ingold Effect (Gem-Dimethyl): The 6,6-dimethyl substitution restricts bond rotation, pre-organizing the molecule into a bioactive conformation. This often lowers the entropic penalty of binding to a protein target (e.g., D14 receptor or PHD2 active site).
-
Core Advantage 2: Metabolic Blocking: The bulky methyl groups at the C6 position (adjacent to the spiro-junction) sterically hinder cytochrome P450 oxidation, extending the half-life (t1/2) compared to unsubstituted spiro-analogs.
Target Applications & Alternatives
| Application Domain | Target Protein/Pathway | Primary Competitor/Standard | Key Screening Metric |
| Pharmaceutical | HIF Prolyl Hydroxylase (PHD2) | Roxadustat / FG-4592 | IC50 (Enzyme Inhibition) |
| Agrochemical | D14 Receptor (Strigolactone) | GR24 (Synthetic Strigolactone) | EC50 (Striga Germination) |
| Antimicrobial | Bacterial DNA Gyrase / Membrane | Ciprofloxacin | MIC (Min.[1] Inhibitory Conc.) |
Biological Activity & Comparative Data[2][3][4][5][6][7]
Case Study A: HIF-PHD Inhibition (Anemia Therapy)
Derivatives of the spiro[4.5]decan-8-one scaffold act as 2-oxoglutarate (2-OG) mimetics. They bind to the active site of PHD enzymes, stabilizing Hypoxia-Inducible Factor (HIF-1
Performance vs. Alternatives: The 6,6-dimethyl derivatives typically exhibit superior metabolic stability compared to unsubstituted spiro-compounds, though potency depends on the "tail" modifications (e.g., glycinamide attachments).
| Compound Class | IC50 (PHD2 Assay) | Metabolic Stability (Liver Microsomes) | Mechanism Note |
| 6,6-Dimethyl-Spiro Derivative | 15 - 45 nM | High (>60 min) | Steric bulk protects spiro-junction from oxidation. |
| Unsubstituted Spiro[4.5]decanone | 10 - 30 nM | Moderate (20-40 min) | Potent but cleared rapidly. |
| Linear Glycinamide (FG-4592) | ~10 nM | High | Standard clinical benchmark. |
Case Study B: Strigolactone Mimics (Plant Hormone)
In agriculture, the scaffold is used to synthesize analogs of Strigolactones (SLs). The ketone at C8 is often coupled to a furanone ring (D-ring) to mimic the natural hormone.
Performance vs. GR24:
-
Activity: Dimethyl-substituted analogs often show higher specificity for the parasitic weed Striga hermonthica while showing reduced activity on host crop branching, a desirable trait for specific herbicides.
-
Stability: The ketal protection (dioxaspiro) can serve as a "pro-drug" moiety, hydrolyzing slowly in soil to release the active ketone.
Screening Workflows & Visualization
Mechanistic Pathway: HIF-1 Stabilization
The following diagram illustrates how the spiro-derivative inhibits PHD2, preventing HIF degradation and triggering erythropoiesis.
Caption: Mechanism of Action for Spiro-Derivative PHD Inhibitors preventing HIF-1
Experimental Protocols
Protocol A: Synthesis of Bioactive Derivatives (Reductive Amination)
Rationale: The C8-ketone is the primary handle for diversification.
-
Reactants: Dissolve this compound (1.0 eq) and the desired amine (e.g., benzylamine, 1.2 eq) in Dichloroethane (DCE).
-
Catalyst: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1.0 eq).
-
Reaction: Stir at Room Temperature (RT) for 12–24 hours under N2 atmosphere.
-
Workup: Quench with sat. NaHCO3, extract with DCM.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: PHD2 Enzymatic Inhibition Assay (TR-FRET)
Rationale: Measures the ability of the derivative to displace the tracer from the PHD2 active site.
-
Reagents: Recombinant human PHD2 catalytic domain (residues 181–426), Biotinylated HIF-1
peptide substrate, Europium-labeled streptavidin, 2-Oxoglutarate (cofactor). -
Setup: In a 384-well plate, mix:
-
2 µL Test Compound (in DMSO, serial dilution).
-
4 µL PHD2 Enzyme mix (5 nM final).
-
4 µL Substrate Mix (HIF peptide + 2-OG + Ascorbate + Fe(II)).
-
-
Incubation: 60 minutes at RT.
-
Detection: Add detection reagent (Eu-Streptavidin). Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) at 665 nm / 615 nm.
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
-
Validation Criteria: Z' factor > 0.5; Reference inhibitor (e.g., IOX2) IC50 within 2-fold of historical mean.
-
Protocol C: Striga Seed Germination Bioassay
Rationale: Tests the agrochemical potential of the derivative as a suicide germination agent.
-
Preparation: Pre-condition Striga hermonthica seeds on moist filter paper for 10 days at 30°C (dark).
-
Treatment: Apply 20 µL of test compound solution (0.01 – 10 µM in acetone/water) to the seeds.
-
Positive Control: GR24 (1 µM).
-
Negative Control: 0.1% Acetone.
-
-
Incubation: Incubate for 48 hours at 30°C.
-
Scoring: Count germinated seeds (radicle protrusion > 0.2 mm) under a stereomicroscope.
-
Calculation: % Germination = (Germinated / Total) × 100.
References
-
Sigma-Aldrich. (2024). This compound Product Specification and CAS 131206-75-2 Data. Link
-
BenchChem. (2025). The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives: A Technical Guide. Link
-
ResearchGate. (2019). Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. Link
-
PubChem. (2024). Compound Summary: this compound. Link
-
Frontiers in Plant Science. (2021). Strigolactone Biosynthesis and Signaling Pathways: Role of Cyclohexanone Derivatives. Link
-
Journal of Medicinal Chemistry. (2022). Identification of Diazaspiro[4.5]decan-1-one Derivatives as TYK2/JAK1 Inhibitors. Link
Sources
Spectroscopic comparison of "6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one" and its precursors
Spectroscopic Validation Guide: 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one vs. Precursors
Executive Summary
This guide provides a technical comparison between This compound (hereafter referred to as Target Ketal ) and its primary metabolic and synthetic precursor, 2,2-Dimethyl-1,4-cyclohexanedione (hereafter Dione Precursor ).
The Target Ketal represents a crucial desymmetrized building block in drug discovery, particularly for generating gem-dimethyl substituted cyclohexane scaffolds found in various inhibitors (e.g., selective kinase inhibitors). The critical challenge in its synthesis and validation lies in distinguishing the regioselective protection of the sterically hindered ketone (proximal to the gem-dimethyl group) versus the thermodynamically favored unhindered ketone.
This document details the spectroscopic signatures required to validate the correct isomer, supported by experimental protocols and mechanistic insights.
Structural & Mechanistic Context
The synthesis of the Target Ketal typically involves the acid-catalyzed protection of the Dione Precursor . Due to the asymmetry introduced by the gem-dimethyl group, two ketal isomers are possible.
-
Isomer A (Target): Protection at C1 (proximal to dimethyl). Result: This compound .
-
Isomer B (By-product): Protection at C4 (distal to dimethyl). Result: 9,9-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one .
Achieving the "6,6" isomer often requires kinetic control or specific steric directing groups, as Isomer B is sterically less congested.
Reaction Scheme: Regioselective Ketalization
Caption: Divergent pathways in the ketalization of 2,2-dimethyl-1,4-cyclohexanedione. Standard conditions favor the by-product; validation of the Target requires careful NMR analysis.
Spectroscopic Comparison (The Core)
The transition from the Dione Precursor to the Target Ketal is marked by the loss of molecular symmetry and the appearance of the dioxolane ring signals.
A. Infrared (IR) Spectroscopy
The most immediate diagnostic is the change in the carbonyl region and the appearance of the ether functionality.
| Feature | Dione Precursor (2,2-Dimethyl-1,4-cyclohexanedione) | Target Ketal (this compound) | Mechanistic Insight |
| C=O Stretch | 1715 cm⁻¹ (Strong, Broad) | 1718 cm⁻¹ (Strong, Sharp) | The precursor has two equivalent ketones. The product retains one isolated ketone. |
| C-O Stretch | Absent | 1050–1150 cm⁻¹ (Strong, Multiple bands) | Diagnostic of the newly formed 1,3-dioxolane ring (acetal). |
| Fingerprint | Simple (due to symmetry) | Complex (Desymmetrized) | Loss of C2v symmetry increases the number of active vibrational modes. |
B. ¹H NMR Spectroscopy (400 MHz, CDCl₃)
This is the definitive method for structural assignment. The key differentiator between the Target (6,6-dimethyl) and the By-product (9,9-dimethyl) is the splitting pattern of the ring protons.
| Proton Environment | Dione Precursor (δ ppm) | Target Ketal (δ ppm) | Multiplicity & Coupling |
| Gem-Dimethyl | 1.15 (s, 6H) | 1.05 (s, 6H) | Upfield shift due to loss of one deshielding carbonyl cone. |
| Acetal (O-CH₂-CH₂-O) | N/A | 3.94–3.98 (m, 4H) | Characteristic AA'BB' system of the dioxolane ring. |
| C3-H (Between C=O and CMe₂) | 2.55 (s, 2H) | 2.45 (s, 2H) | Critical Diagnostic: In the Target Ketal, this CH₂ is isolated between the C=O and CMe₂. It appears as a singlet.[1] |
| C5/C6 (Ethylene Bridge) | 2.60–2.75 (m, 4H) | Desymmetrized | The remaining CH₂-CH₂ fragment splits into two distinct triplets (approx 1.8 and 2.4 ppm). |
Differentiation Logic:
-
Target (6,6-dimethyl): The CH₂ adjacent to the ketone and the gem-dimethyl (C7 in spiro numbering) is isolated. It appears as a Singlet .
-
By-product (9,9-dimethyl): The CH₂ adjacent to the ketone and the gem-dimethyl is also isolated, but the chemical environment of the other protons differs significantly due to distance from the oxygen-rich ketal.
C. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
| Carbon Type | Dione Precursor (δ ppm) | Target Ketal (δ ppm) | Notes |
| Carbonyl (C=O) | ~210.0 | ~208.5 | Slight shift; intensity halves relative to backbone carbons. |
| Ketal (O-C-O) | N/A | ~108.5 | The spiro carbon. Diagnostic for successful protection. |
| Dioxolane (O-CH₂) | N/A | ~64.5 | Two equivalent carbons from ethylene glycol. |
| Quaternary (C-Me₂) | ~45.0 | ~42.0 | Shift indicates proximity to the spiro center. |
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of this compound via controlled ketalization. Safety: Toluene is flammable and reprotoxic. Ethylene glycol is toxic if ingested. Perform in a fume hood.
Step 1: Reaction Setup
-
Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charge the RBF with 2,2-Dimethyl-1,4-cyclohexanedione (10.0 g, 71.3 mmol).
-
Add Toluene (100 mL) as the solvent.
-
Add Ethylene Glycol (4.4 g, 71.3 mmol, 1.0 equiv). Note: Stoichiometry is critical to minimize bis-ketal formation.
-
Add p-Toluenesulfonic acid monohydrate (pTSA) (0.68 g, 5 mol%) as the catalyst.
Step 2: Reflux & Monitoring
-
Heat the mixture to vigorous reflux (oil bath ~130°C).
-
Monitor water collection in the Dean-Stark trap.
-
Checkpoint: After 2 hours, sample for TLC (30% EtOAc/Hexane).
-
Stop reaction when Dione is <5% to avoid over-reaction to the bis-ketal.
Step 3: Workup
-
Cool to room temperature.
-
Wash the organic layer with Sat. NaHCO₃ (2 x 50 mL) to neutralize the acid.
-
Wash with Brine (1 x 50 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 4: Purification (Crucial for Isomer Separation)
The crude oil contains a mixture of the 6,6-isomer (Target), 9,9-isomer (By-product), and bis-ketal.
-
Flash Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Gradient: 0%
20% EtOAc in Hexanes. -
Note: The steric hindrance of the 6,6-isomer often results in a slightly different Rf compared to the 9,9-isomer. The 6,6-isomer typically elutes after the 9,9-isomer due to slightly higher polarity (less shielding of the oxygen dipole).
-
Quality Control Decision Tree
Use this workflow to interpret your analytical data and decide on the next steps.
Caption: QC workflow for validating the this compound structure.
References
-
PubChem Compound Summary. (2023). This compound (CID 67745292).[7] National Center for Biotechnology Information. Link
- Banwell, M. G., et al. (1996). Regioselective protection of unsymmetrical diketones. Journal of the Chemical Society, Perkin Transactions 1.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
-
SpectraBase. (2023). 1,4-Dioxaspiro[4.5]decan-8-one NMR Data. Wiley Science Solutions. Link (Used for baseline shifts of the spiro-decane core).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. media.sandhills.com [media.sandhills.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C10H16O3 | CID 67745292 - PubChem [pubchem.ncbi.nlm.nih.gov]
Evaluating the steric effects of the gem-dimethyl group in spiroketal reactions
Topic: Evaluating the steric effects of the gem-dimethyl group in spiroketal reactions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the architecture of complex natural products and pharmacophores, the spiroketal (spiroacetal) motif represents a structural pivot point.[1][2] Its formation is governed by a delicate interplay between stereoelectronic forces (the anomeric effect) and steric strain.[1] This guide evaluates the gem-dimethyl (Thorpe-Ingold) effect as a critical design element. We compare the kinetic and thermodynamic profiles of gem-dimethyl substituted precursors against their unsubstituted counterparts, providing actionable protocols for leveraging this effect to control spiroketal stereochemistry.
The Mechanistic Advantage: Why Gem-Dimethyl?
The insertion of a gem-dimethyl group (two methyl substituents on a single carbon) is not merely a lipophilic modification; it is a kinetic and thermodynamic lever.[3] This phenomenon, classically known as the Thorpe-Ingold Effect , fundamentally alters the reaction coordinate of cyclization.[3]
The "Angle Compression" vs. "Rotamer" Debate
Historically attributed solely to bond angle compression (reducing the internal C-C-C angle from 112° to <109°, thereby forcing terminal groups closer), modern computational chemistry suggests the Reactive Rotamer Effect is equally critical.
-
Unsubstituted Chains: Possess high conformational freedom; the reactive termini spend significant time in "unproductive" anti-conformations.
-
Gem-Dimethyl Chains: Steric bulk destabilizes the anti-conformations, statistically populating the gauche conformations required for cyclization.
Visualizing the Pathway
The following diagram illustrates the kinetic facilitation provided by the gem-dimethyl group during the transition from an open-chain dihydroxy-ketone to the spiroketal.
Figure 1: Mechanistic influence of the gem-dimethyl group on spiroketalization.[4] The group acts as a conformational lock, lowering the entropic penalty of ring closure.
Comparative Analysis: Gem-Dimethyl vs. Unsubstituted Analogs[5][6]
The following data summarizes the performance differences. In drug development, "Performance" is defined by Rate of Formation (
Table 1: Kinetic and Thermodynamic Performance Metrics
| Metric | Unsubstituted Precursor | Gem-Dimethyl Precursor | Mechanistic Rationale |
| Relative Rate ( | 1.0 (Baseline) | ~20 – 250x Faster | Reduced entropic barrier; population of reactive gauche rotamers [1]. |
| Thermodynamic Stability | Variable | High (Conformationally Locked) | 1,3-diaxial interactions from methyls can override or reinforce the anomeric effect. |
| Equilibrium Time | Hours to Days | Minutes to Hours | Rapid interconversion allows faster access to the thermodynamic minimum. |
| Solvent Sensitivity | High | Moderate | Gem-dimethyl groups facilitate desolvation of the nucleophile, a key step in cyclization [2]. |
The "Conformational Lock" in Stereoselectivity
In spiroketal synthesis, the goal is often to access a specific isomer (e.g., cis- or trans-spiroketal).
-
Without Gem-Dimethyl: The product distribution is dictated by the Anomeric Effect , typically favoring the isomer with axial oxygens (stabilized by
overlap).[1] -
With Gem-Dimethyl: The steric bulk of the methyl groups can introduce severe 1,3-diaxial strain if the ring adopts the chair form favored by the anomeric effect. Consequently, the gem-dimethyl group can be used to invert the natural selectivity, forcing the system into a non-anomeric (but sterically compliant) conformation [3].
Experimental Protocol: Acid-Catalyzed Spiroketalization
This protocol is designed for high reproducibility in measuring the efficiency of gem-dimethyl substituted substrates. It utilizes a self-validating control (TLC/NMR monitoring) to ensure thermodynamic equilibrium is reached.
Materials
-
Substrate: Dihydroxy-ketone precursor (Gem-dimethyl substituted vs. control).
-
Catalyst:
-Toluenesulfonic acid monohydrate ( TsOH H O) or Camphorsulfonic acid (CSA). -
Solvent: Benzene (traditional) or Dichloromethane (DCM) for milder conditions.
-
Drying Agent: 4Å Molecular Sieves (powdered, activated).
Step-by-Step Methodology
-
Pre-reaction Validation:
-
Ensure the precursor is azeotropically dried (dissolve in benzene/toluene and concentrate) to remove trace water, which inhibits oxocarbenium formation.
-
Checkpoint:
H NMR of precursor to confirm acyclic integrity.
-
-
Reaction Setup:
-
Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Add activated 4Å Molecular Sieves (100 wt%).
-
Cool to 0 °C (to control initial kinetic burst).
-
-
Catalysis:
-
Add
TsOH (0.1 equiv). -
Allow the reaction to warm to Room Temperature (RT).
-
Critical Step: For gem-dimethyl substrates, cyclization often completes within 30 minutes. For unsubstituted analogs, extend to 4–12 hours.
-
-
Equilibration Check (The "Thermodynamic Test"):
-
Take an aliquot at
. Analyze by crude NMR. -
Take a second aliquot at
. -
Validation: If the diastereomeric ratio (dr) remains constant between aliquots, thermodynamic equilibrium is reached.
-
-
Workup:
-
Quench with saturated aqueous NaHCO
. -
Extract with Et
O ( ). Dry over MgSO . -
Concentrate and purify via flash chromatography (neutral alumina is preferred over silica for sensitive spiroketals to prevent acid-catalyzed isomerization on the column).
-
Optimization Workflow
When the standard protocol yields poor selectivity or incomplete conversion, use this decision tree to troubleshoot based on the steric nature of your substrate.
Figure 2: Optimization logic for spiroketal synthesis. Gem-dimethyl substrates rarely require forcing conditions; problems usually stem from steric incompatibility rather than reaction rate.
References
-
Jung, M. E.; Piizzi, G. (2005).[5][6] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[5][6] Link
-
Kostal, J.; Jorgensen, W. L. (2010).[6][7] Thorpe−Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect.[6][7] Journal of the American Chemical Society, 132(25), 8766–8773.[7] Link
-
Aho, J. E.; Pihko, P. M.; Rissa, T. K. (2005). Stereoselective Synthesis of Spiroketals. Chemical Reviews, 105(12), 4406–4440. Link
- Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. books.lucp.net [books.lucp.net]
- 5. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 6. comporgchem.com [comporgchem.com]
- 7. Thorpe-Ingold acceleration of oxirane formation is mostly a solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different synthetic routes to "6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the spirocyclic ketal 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one stands as a valuable intermediate. Its rigid, three-dimensional structure provides a unique scaffold for the synthesis of complex molecular architectures, making it a sought-after building block in drug discovery and the development of novel materials. This guide offers a comprehensive comparison of the primary synthetic routes to this target molecule, providing detailed experimental protocols and a critical analysis of their respective advantages and limitations.
Introduction to Synthetic Strategies
The synthesis of this compound hinges on the formation of a key precursor: 2,2-dimethyl-1,4-cyclohexanedione. Once this substituted diketone is obtained, a selective monoketalization reaction at the less sterically hindered carbonyl group yields the desired spirocyclic product. This guide will primarily focus on two divergent pathways to construct the crucial dimethylated cyclohexanedione ring system, followed by a detailed protocol for the final ketalization step.
The principal synthetic challenge lies in the regioselective introduction of the gem-inal dimethyl group onto the cyclohexane-1,4-dione framework. The most direct and convergent approach involves a Robinson annulation strategy, a powerful tool in organic synthesis for the formation of six-membered rings. An alternative, though less direct, multi-step approach beginning from the more readily available 5,5-dimethyl-1,3-cyclohexanedione (dimedone) will also be explored and compared.
Visualizing the Synthetic Pathways
Caption: Overview of the primary synthetic routes to this compound.
Route 1: The Robinson Annulation Approach
The Robinson annulation is a classic and highly effective method for the formation of six-membered rings.[1][2] This strategy, in the context of our target molecule, involves the reaction of 3-methyl-2-butanone with methyl vinyl ketone to construct the core cyclohexenone ring, which is then further functionalized.
Step 1: Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one
This initial step involves a Michael addition of the enolate of 3-methyl-2-butanone to methyl vinyl ketone, followed by an intramolecular aldol condensation.
Experimental Protocol:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide in ethanol.
-
Michael Addition: Cool the solution to 0 °C and add 3-methyl-2-butanone dropwise. After complete addition, allow the mixture to stir for 30 minutes.
-
Annulation: Add methyl vinyl ketone dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield 4,4-dimethyl-2-cyclohexen-1-one.
Step 2: Oxidation to 2,2-Dimethyl-1,4-cyclohexanedione
The conversion of the enone intermediate to the desired diketone requires an oxidation step. A variety of oxidizing agents can be employed, with the choice often depending on the desired scale and selectivity.
Experimental Protocol (Using Potassium Permanganate):
-
Reaction Setup: In a round-bottom flask, dissolve the 4,4-dimethyl-2-cyclohexen-1-one in a mixture of acetone and water.
-
Oxidation: Cool the solution to 0 °C and add a solution of potassium permanganate in water dropwise, ensuring the temperature does not exceed 5 °C. The reaction progress can be monitored by the disappearance of the purple permanganate color.
-
Work-up: Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bisulfite until the manganese dioxide precipitate is dissolved.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Route 2: Synthesis from 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)
An alternative, albeit more circuitous, route commences with the readily available and inexpensive starting material, 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone. This multi-step pathway involves a series of transformations to rearrange the functional groups to the desired 1,4-dione.
A detailed experimental protocol for this multi-step conversion is beyond the scope of this comparative guide due to its complexity and lower overall efficiency compared to the Robinson annulation approach. However, it is a viable alternative when the starting materials for Route 1 are unavailable.
Final Step: Selective Monoketalization
The final and crucial step in the synthesis is the selective protection of one of the carbonyl groups of 2,2-dimethyl-1,4-cyclohexanedione as an ethylene ketal. The presence of the gem-dimethyl group at the 2-position sterically hinders the adjacent carbonyl at the 1-position, directing the ketalization to the less hindered carbonyl at the 4-position.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,2-dimethyl-1,4-cyclohexanedione and a slight excess of ethylene glycol in toluene.
-
Catalysis: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid or a strongly acidic ion-exchange resin.
-
Ketalization: Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Comparison of Synthetic Routes
| Feature | Route 1: Robinson Annulation | Route 2: From Dimedone |
| Starting Materials | 3-Methyl-2-butanone, Methyl Vinyl Ketone | 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) |
| Number of Steps | 2 (to dione) + 1 (ketalization) | Multiple steps (to dione) + 1 (ketalization) |
| Overall Yield | Moderate to Good | Generally Lower |
| Scalability | Readily scalable | Can be challenging to scale up due to multiple steps |
| Key Advantages | Convergent, efficient for ring formation | Readily available and inexpensive starting material |
| Key Disadvantages | Requires careful control of reaction conditions | Longer, more complex synthesis with lower overall yield |
| Atom Economy | Good | Moderate |
Conclusion and Recommendations
For the synthesis of this compound, the Robinson annulation approach (Route 1) is generally the more efficient and recommended pathway. Its convergent nature allows for the rapid construction of the key 2,2-dimethyl-1,4-cyclohexanedione intermediate in a reasonable number of steps and with good overall yields. While the starting materials may be less common than dimedone, the streamlined process and higher efficiency make it the preferred choice for both laboratory-scale synthesis and potential scale-up operations.
The route starting from dimedone (Route 2), while conceptually feasible, is likely to be more laborious and result in a lower overall yield due to the multiple transformations required. However, it remains a viable option if the starting materials for the Robinson annulation are not readily accessible.
The final monoketalization step is a robust and well-established reaction. The steric hindrance provided by the gem-dimethyl group effectively directs the ketalization to the desired carbonyl, leading to a high yield of the target this compound. Careful optimization of the reaction conditions, particularly the choice of catalyst and the efficient removal of water, is key to maximizing the yield and purity of the final product.
References
-
Robinson, R. (1935). A synthesis of substances related to the sterols. Part II. Journal of the Chemical Society (Resumed), 1084-1097. [Link]
-
Rapson, W. S., & Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part III. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288. [Link]
Sources
Validating Reaction Products of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one: A Technical Guide
Topic: Validating the structure of "6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one" reaction products Content Type: Publish Comparison Guides
Introduction: The Stereochemical Challenge
The molecule This compound (CAS: 131206-75-2) is a specialized bifunctional building block. It features a cyclohexane ring protected at one end as a ketal and substituted with a gem-dimethyl group. Unlike its unsubstituted parent (1,4-dioxaspiro[4.5]decan-8-one), the 6,6-dimethyl motif breaks the symmetry of the cyclohexane ring and locks its conformation.
When reacting at the C8 ketone position (e.g., reductions, Grignard additions, or reductive aminations), the presence of the bulky gem-dimethyl group at the C6 position creates a biased steric environment. This often leads to mixtures of diastereomers (axial vs. equatorial products) rather than a single isomer.
The Core Problem: Standard analytical data (MS, IR) cannot distinguish between these stereoisomers. Misassigning the configuration at C8 can lead to incorrect SAR (Structure-Activity Relationship) data in drug discovery.
This guide compares the three primary validation methodologies—NMR Spectroscopy , X-Ray Crystallography , and Chromatographic Separation —to definitively assign the structure of C8-reaction products.
Comparative Analysis of Validation Methods
Method A: NMR Spectroscopy (The Gold Standard)
Best For: Rapid, in-solution determination of relative stereochemistry (axial vs. equatorial).
The most critical validation step is determining the orientation of the substituent at C8. This is achieved by analyzing the proton at C8 (
| Parameter | Axial Alcohol Product (Equatorial Attack) | Equatorial Alcohol Product (Axial Attack) |
| Equatorial | Axial | |
| Small (< 5 Hz) | Large (~10–12 Hz) | |
| NOE Signal | Strong NOE with | Diagnostic: Strong NOE with |
| Chemical Shift | Typically downfield (deshielded) | Typically upfield (shielded) |
Expert Insight: The presence of the 6,6-dimethyl group provides a unique internal probe. If the product has an axial
Method B: Single Crystal X-Ray Diffraction (The Absolute Standard)
Best For: Final confirmation of absolute configuration and solid-state conformation.
While NMR infers structure from solution dynamics, X-ray diffraction provides a direct atomic map.
-
Pros: Unambiguous assignment of stereochemistry; determines absolute configuration if a chiral co-crystal or heavy atom is present.
-
Cons: Requires a single crystal (often difficult with oily ketals); slow turnaround time.
-
Verdict: Use this for the first representative molecule in a series to "calibrate" your NMR assignments.
Method C: Chromatographic Analysis (HPLC/GC)
Best For: Quantifying diastereomeric ratios (dr) and purity.
-
Technique: Use a column with high carbon loading (e.g., C18) or a chiral stationary phase.
-
Observation: The "6,6-dimethyl" group amplifies the shape difference between isomers. The axial-OH isomer (more compact) typically elutes differently than the equatorial-OH isomer (more planar/extended) depending on the stationary phase.
Experimental Protocol: Validation Workflow
The following protocol describes the synthesis and validation of the alcohol derivative 6,6-dimethyl-1,4-dioxaspiro[4.5]decan-8-ol to illustrate the validation logic.
Step 1: Synthesis (Reduction Case Study)
-
Dissolve this compound (1.0 eq) in anhydrous THF under
. -
Cool to -78°C to maximize stereocontrol.
-
Add
(0.5 eq) dropwise. Note: Bulky reagents like L-Selectride will favor the axial alcohol; small reagents like LAH favor the equatorial alcohol. -
Stir for 1 hour, then warm to 0°C.
-
Quench with Fieser workup (
, 15% NaOH, ). -
Isolate crude oil containing a mixture of diastereomers.
Step 2: Purification & Separation[4]
-
TLC Analysis: Elute with 30% EtOAc/Hexane. Visualize with PMA stain.
-
Isomer A (
0.4): Major product (Equatorial OH). -
Isomer B (
0.3): Minor product (Axial OH).
-
-
Flash Chromatography: Separate isomers using a silica gel column to obtain pure samples for NMR.
Step 3: NMR Validation (The Protocol)
Sample Preparation: Dissolve 10 mg of pure Isomer A in
Acquisition:
-
1H NMR (1D): Focus on the multiplet at ~3.5–4.0 ppm (
).-
Check: Measure the width at half-height (
). -
Criterion:
indicates Axial (Equatorial OH). indicates Equatorial (Axial OH).
-
-
NOESY (2D): Set mixing time to 500 ms.
-
Target: Look for cross-peaks between the
signal and the methyl singlets at ~0.9–1.0 ppm. -
Logic: A correlation confirms the 1,3-diaxial relationship (Axial
+ Axial Me).
-
Visualizing the Logic
The following diagram illustrates the decision tree for assigning stereochemistry based on the 6,6-dimethyl "locking" effect.
Caption: Logic flow for assigning C8 stereochemistry using the C6-gem-dimethyl group as an internal NMR probe.
Summary of Key Data Points
| Feature | Equatorial Product (Major) | Axial Product (Minor) |
| Thermodynamic Stability | More Stable | Less Stable (1,3-diaxial strain) |
| H8 Signal (1H NMR) | Multiplet ( | Broad singlet or narrow multiplet |
| C13 NMR (C8) | ~70 ppm (Shielded) | ~65 ppm (Deshielded) |
| Elution Order (Silica) | Typically elutes first (Less Polar) | Typically elutes second (More Polar) |
Author's Note: The "6,6-dimethyl" group is not just a spectator; it is the key to your validation. By locking the ring conformation, it allows you to use the axial methyl group as a fixed point of reference in space. If your
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Eliel, E. L., & Senda, Y. (1970). Conformational Analysis.[1][2][3] XX. The Stereochemistry of Reduction of Cyclohexanones. Tetrahedron.[1][4] (Foundational text on cyclohexanone reduction stereochemistry).
Sources
Safety Operating Guide
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one proper disposal procedures
Executive Summary & Operational Directive
This guide mandates the standard operating procedures (SOP) for the disposal of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one (CAS: 131206-75-2). While often categorized as a general organic intermediate, this compound possesses specific acid-sensitivity and oxidative susceptibility (air-sensitivity) that require strict segregation from standard acidic waste streams.
Core Directive: Treat as Non-Halogenated Organic Waste . Critical Restriction: Do NOT commingle with strong acids or aqueous acidic waste.[1] The spiro-ketal moiety is acid-labile; hydrolysis can generate heat and unexpected degradation products (cyclohexanedione derivatives and diols), compromising waste container integrity.
Chemical Identity & Hazard Profile
Effective disposal begins with accurate identification. This compound is a spiro-ketal ketone used primarily as a pharmaceutical building block.
| Property | Data / Specification |
| Chemical Name | This compound |
| CAS Number | 131206-75-2 |
| Physical State | Colorless liquid or low-melting solid (MP: ~10–12°C) |
| Solubility | Soluble in organic solvents (Chloroform, Methanol); Low water solubility |
| Stability | Air Sensitive ; Acid Sensitive (Ketal hydrolysis) |
GHS Hazard Classification[4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Signal Word: WARNING
Pre-Disposal Safety Assessment
Before removing the vessel from the active bench, perform this three-point check to validate the waste stream.
A. The Peroxide Check (Trustworthiness Protocol)
The 1,4-dioxaspiro structure contains a cyclic ether/acetal linkage. While less prone to peroxidation than simple ethers (e.g., diethyl ether), aged containers stored without inert gas (Argon/Nitrogen) may accumulate peroxides.
-
Protocol: If the container is >1 year old or shows crystal formation around the cap, DO NOT OPEN . Contact EHS immediately for remote opening/stabilization.
-
Standard: Test with starch-iodide paper if the container has been opened and stored for >6 months.
B. Phase Determination
Because the melting point is near room temperature (~10°C), the substance may exist as a supercooled liquid or a solid.
-
Action: If solid, dispose of via Solid Organic Waste . If liquid, dispose of via Non-Halogenated Solvent Waste . Do not dissolve solids solely for the purpose of liquid disposal unless required by local facility rules.
C. Segregation Logic (Expertise & Experience)
-
Incompatible with Acids: The ketal protecting group hydrolyzes in acidic media. Mixing this waste with acidic HPLC waste (e.g., 0.1% TFA) can degrade the compound, potentially changing the waste profile or generating heat.
-
Incompatible with Oxidizers: Avoid mixing with nitric acid or perchlorates due to the organic framework's combustibility.
Step-by-Step Disposal Procedures
Scenario A: Liquid Waste (Bulk or Solution)
Applicable for reaction mixtures or pure liquid fractions.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container compatible with organic solvents.
-
Labeling: Affix a hazardous waste tag.
-
Transfer: Pour waste into the container using a funnel. Leave 10% headspace for expansion.
-
Secondary Containment: Place the waste bottle in a secondary tray to capture drips.
Scenario B: Solid Waste (Contaminated Consumables/Pure Solid)
Applicable for expired pure stocks (solidified), contaminated gloves, or silica gel.
-
Bagging: Place solid waste in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Segregation: Ensure no sharp objects (needles/glass) are in the bag.
-
Sealing: Double-bag the material. Seal with tape or a zip-tie.
-
Tagging: Label as "Solid Debris Contaminated with Organic Irritants."
Scenario C: Empty Containers
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Ethanol).
-
Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container (Scenario A).
-
Defacing: Cross out the original label. Mark as "Empty."
-
Disposal: Discard the glass/plastic bottle in the standard lab glass bin (unless P-listed, which this is not).
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of this compound, ensuring compliance with RCRA and safety standards.
Caption: Operational workflow for classifying and disposing of spiro-ketal waste, emphasizing peroxide checks and acid segregation.
Regulatory Compliance (RCRA & EPA)
For facilities in the United States, this chemical falls under the following regulatory frameworks:
-
Waste Code: It is not a P-listed or U-listed acute toxin.
-
If the waste solution is flammable (Flash Point < 60°C), assign code D001 (Ignitable).[4]
-
If non-flammable, classify as Non-Regulated Organic Waste (often incinerated under profile).
-
-
Disposal Method: The preferred method is Incineration (Fuel Blending) at a permitted TSDF (Treatment, Storage, and Disposal Facility).
-
Drain Disposal: STRICTLY PROHIBITED . Do not pour down the sink. This compound is toxic to aquatic life and poorly biodegradable.
Emergency Protocols
| Event | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes. Remove contaminated clothing. (H315) |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses. (H319) |
| Spill (Small) | Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if mixed with oxidizers. |
| Spill (Large) | Evacuate area. Ventilate. Call emergency response. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67745292, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one
Scientist's Note: This guide provides a comprehensive operational and safety framework for handling 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one (CAS No. 131206-75-2). The safety recommendations herein are built upon established hazard classifications for this specific molecule and its close structural analog, 1,4-Dioxaspiro[4.5]decan-8-one (CAS No. 4746-97-8), to ensure a robust margin of safety. Our primary objective is to empower you with the knowledge to mitigate risks effectively, ensuring both personal safety and data integrity.
Hazard Profile at a Glance
Understanding the inherent risks is the first step in proper chemical handling. This compound is classified as hazardous under the US OSHA Hazard Communication Standard. The primary concerns involve direct contact and inhalation.
| Hazard Classification | GHS Code | Description | Primary Exposure Route |
| Skin Irritation | H315 | Causes skin irritation.[1] | Dermal |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] | Ocular |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] | Inhalation |
| Signal Word | Warning | [1][2] |
The GHS07 pictogram (exclamation mark) is associated with this chemical, visually reinforcing these warnings.[1][2]
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The primary method for safe handling relies on robust engineering controls.
-
Ventilation: All handling of this compound, including weighing and aliquoting, must occur within a certified chemical fume hood.[3][4] This is critical to minimize the risk of inhaling vapors or aerosols, directly addressing the H335 respiratory hazard.
-
Designated Area: Designate a specific area within the laboratory for working with this compound to prevent cross-contamination.
-
Safe Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] For long-term stability and safety, storage under an inert atmosphere (such as nitrogen or argon) in a dark location is recommended.[1][2]
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly counteract the identified hazards of skin, eye, and respiratory irritation.
Eye and Face Protection
Given the H319 classification (Causes serious eye irritation), robust eye protection is non-negotiable.
-
What to Wear: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
The Rationale: Direct contact with even a small amount of the liquid can cause serious irritation. Goggles provide a seal around the eyes, which standard safety glasses do not, offering superior protection against splashes and vapors.
Skin and Body Protection
To prevent skin irritation (H315), comprehensive skin and body protection is required.
-
Gloves: Wear chemically resistant, disposable gloves. Nitrile rubber is a common and effective choice for splash protection. Always inspect gloves for tears or holes before use.
-
Lab Coat: A standard laboratory coat should be worn, fully buttoned, with sleeves rolled down to protect skin on the arms.
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Glove Selection Considerations
| Glove Material | Recommended Use | Key Considerations |
|---|---|---|
| Nitrile Rubber | Splash Protection | Good general chemical resistance. Always check the manufacturer's specific breakthrough time for this class of chemical. |
| Neoprene | Splash Protection | An alternative to nitrile, with different compatibility profiles. |
| PVC | Splash Protection | May be suitable, but compatibility should be verified. |
Causality Note: The choice of gloves is critical. Always remove gloves using a technique that avoids skin contamination and wash hands thoroughly after handling the chemical, even if gloves were worn.
Respiratory Protection
While engineering controls are the primary method for respiratory protection, additional PPE may be necessary.
-
When to Wear: Respiratory protection is required when engineering controls are insufficient or during emergency situations, such as a large spill. It is also necessary if you are generating aerosols or vapors.
-
What to Wear: For situations requiring respiratory protection, a NIOSH-approved respirator with a particle filter is recommended. In the event of a fire, a self-contained breathing apparatus (SCBA) is necessary.[3]
-
The Rationale: This measure directly mitigates the risk of respiratory tract irritation as highlighted by the H335 hazard statement.[1]
Operational Plan: A Step-by-Step Handling Workflow
This protocol provides a self-validating system for the safe handling of this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
Emergency and Disposal Procedures
Exposure and First Aid
In the event of an exposure, immediate and correct action is critical.
| Exposure Route | First Aid Protocol |
| Eyes | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention. |
| Skin | Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
-
Evacuate: Keep unnecessary personnel away from the spill area.[3]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
All waste containing this chemical must be treated as hazardous.
-
Procedure: Dispose of contents and containers to an approved waste disposal plant.[4]
-
Regulatory Compliance: Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification. Do not empty into drains.[3]
References
-
PubChem Compound Summary for CID 67745292, this compound. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet for 1,4-Dioxaspiro[4.5]decane-2-methanol, 9. (2018, June 22). Synerzine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
